4-Hydroxypicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXLHBCSVDDTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352740 | |
| Record name | 4-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22468-26-4 | |
| Record name | 4-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-pyridinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxypicolinic Acid: A Technical Overview
CAS Number: 22468-26-4
This technical guide provides a comprehensive overview of 4-Hydroxypicolinic acid, also known as 4-Hydroxypyridine-2-carboxylic acid.[1] Intended for researchers, scientists, and professionals in drug development, this document consolidates available physicochemical data, discusses its limitedly documented synthesis and biological role, and highlights the current gaps in research concerning this specific isomer.
Physicochemical Properties
This compound is a pyridinecarboxylic acid derivative with the molecular formula C₆H₅NO₃ and a molecular weight of approximately 139.11 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 22468-26-4 | [1][2] |
| Molecular Formula | C₆H₅NO₃ | [1][2] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~280 °C | [3] |
| Solubility | Information not readily available. | |
| pKa | Information not readily available. |
Synthesis and Manufacturing
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain. Commercial suppliers list the compound as available for research purposes, suggesting established manufacturing processes exist.[1][4]
A patented process for the preparation of a related class of compounds, 4-alkoxy-3-hydroxypicolinic acids, starts from furfural and involves a multi-step chemical transformation.[5] However, this process is not directly applicable to the synthesis of this compound.
Another related synthesis is that of Chelidamic acid (4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid), which can be synthesized from chelidonic acid and ammonia.[6] While structurally related, this does not provide a direct route to this compound.
The lack of readily available, specific synthesis protocols for this compound in scientific literature is a notable information gap.
Biological Activity and Signaling Pathways
There is a significant scarcity of published research on the specific biological activities and signaling pathway involvement of this compound. In contrast, its isomer, 3-Hydroxypicolinic acid, is a well-documented matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and an intermediate in the biosynthesis of certain antibiotics.[7][8]
Studies on other related molecules offer some context but are not directly applicable:
-
5-Hydroxypicolinic Acid: The metabolism of this isomer has been characterized in Alcaligenes faecalis, involving a monooxygenase and a dioxygenase in its degradation pathway.[9]
-
4-Hydroxybenzoic Acid: This compound exhibits a range of biological activities, including antimicrobial and antioxidant effects.[10][11][12]
-
Hydroxycinnamic Acids: This class of phenolic acids is known for its antioxidant and anti-inflammatory properties.[13]
Due to the limited specific data, no signaling pathway or experimental workflow diagrams involving this compound can be generated at this time. The diagrams below illustrate a hypothetical experimental workflow for compound characterization and a conceptual representation of a generic cell signaling pathway, as specific information for this compound is unavailable.
References
- 1. scbt.com [scbt.com]
- 2. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 22468-26-4|this compound|BLD Pharm [bldpharm.com]
- 5. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 6. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypicolinic acid, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃. As a substituted pyridine derivative, its chemical structure, featuring both a carboxylic acid and a hydroxyl group, imparts a range of physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of these functional groups influences its acidity, solubility, and potential for intermolecular interactions, which are critical parameters for assessing its suitability as a drug candidate or a scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential tautomeric forms.
Chemical Structure and Tautomerism
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictions and require experimental verification for confirmation.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₃ | [2][3][4][5][6] |
| Molecular Weight | 139.11 g/mol | [2][3][4][5][6] |
| CAS Number | 22468-26-4 | [2][3][4][5][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | ca. 280 °C (decomposes) | [7][8][9] |
| Boiling Point | 582.3 ± 35.0 °C (Predicted) | [7] |
Table 2: Acidity and Partition Coefficient of this compound
| Property | Value | Source(s) |
| pKa | 1.20 ± 0.50 (Predicted) | [7] |
| XLogP3 | -0.1 | [10] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [7][9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Melting Point Determination
The melting point of an organic solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.
-
Apparatus: Mel-Temp apparatus or Thiele tube.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially, and then the rate is reduced to 1-2 °C per minute as the melting point is approached.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[11][12][13][14][15]
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.
-
Apparatus: Calibrated pH meter, buret, and magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acidic proton.[9][16][17][18][19]
-
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound in a specific solvent is determined by the shake-flask method.
-
Apparatus: Orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC or UV-Vis spectroscopy).
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The suspension is centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method.[20][21][22][23][24]
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is then filtered into an NMR tube.[7][8][10][15][17][25][26][27][28][29][30][31][32]
-
Analysis: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.[11][13][16][21][24][33][34][35][36][37]
-
Analysis: The IR spectrum is recorded, and the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water). The solution is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.[12][14][20][22][23]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in defined cellular signaling pathways or its specific biological activities. Further research is required to elucidate its potential pharmacological effects and mechanism of action.
Conclusion
This compound is a compound with physicochemical properties that warrant further investigation for its potential applications in drug development. This guide has summarized the currently available data and provided standardized protocols for the experimental determination of its key characteristics. The elucidation of its complete physicochemical profile, including experimental verification of predicted values and exploration of its biological activities, will be crucial for realizing its full potential in medicinal chemistry and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 22468-26-4|this compound|BLD Pharm [bldpharm.com]
- 4. appchemical.com [appchemical.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. scielo.br [scielo.br]
- 10. rsc.org [rsc.org]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. rsc.org [rsc.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. research.reading.ac.uk [research.reading.ac.uk]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.tue.nl [pure.tue.nl]
- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. biocompare.com [biocompare.com]
- 23. tecan.com [tecan.com]
- 24. scribd.com [scribd.com]
- 25. rsc.org [rsc.org]
- 26. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 27. repositorio.uam.es [repositorio.uam.es]
- 28. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 29. mdpi.com [mdpi.com]
- 30. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 31. nmrs.io [nmrs.io]
- 32. dev.spectrabase.com [dev.spectrabase.com]
- 33. jascoinc.com [jascoinc.com]
- 34. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 35. researchgate.net [researchgate.net]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. orgchemboulder.com [orgchemboulder.com]
A Comprehensive Technical Guide to 4-Hydroxypicolinic Acid: Structure, Properties, and Synthesis
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This guide provides an in-depth look at 4-Hydroxypicolinic acid, a significant heterocyclic compound. We will delve into its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
This compound, a derivative of pyridine, is characterized by a hydroxyl group at the fourth position and a carboxylic acid group at the second position of the pyridine ring. This arrangement imparts specific chemical properties and reactivity to the molecule.
The IUPAC name for this compound is 4-Hydroxypyridine-2-carboxylic acid .[1] Its chemical structure is as follows:
Chemical Formula: C₆H₅NO₃[2]
Molecular Weight: 139.11 g/mol [1]
CAS Number: 22468-26-4[2]
An important characteristic of 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it can exist in equilibrium with 4-oxo-1,4-dihydropyridine-2-carboxylic acid. This equilibrium can be influenced by the solvent and the physical state of the compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [2] |
| Molecular Weight | 139.11 g/mol | [1] |
| CAS Number | 22468-26-4 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | ~280 °C | [4] |
| Boiling Point | 582.3±35.0 °C (Predicted) | [5] |
| Density | 1.485±0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | Slightly soluble in water | [5] |
| pKa | 1.20±0.50 (Predicted) | [5] |
| SMILES | O=C(O)c1nccc(O)c1 | [2] |
Note: Some of the data presented are predicted values from computational models.
Tautomerism of this compound
As mentioned, this compound can exist in two tautomeric forms: the "hydroxy" form and the "pyridone" form. The pyridone form is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding. This equilibrium is a critical aspect of its chemistry.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One common method involves the hydrolysis of a corresponding nitrile precursor. Below is a generalized experimental protocol based on established chemical principles for such transformations.
Objective: To synthesize this compound via hydrolysis of a 4-alkoxy-picolinonitrile followed by dealkylation.
Materials:
-
4-methoxy-2-cyanopyridine (or other suitable 4-alkoxy precursor)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Activated Carbon
-
Distilled Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Hydrolysis of the Nitrile:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1 mole equivalent of 4-methoxy-2-cyanopyridine.
-
Add a 6 M solution of hydrochloric acid in excess (e.g., 5-10 mole equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
-
Demethylation and Neutralization:
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 3-4. This is the isoelectric point for many amino acids and related compounds, which should facilitate precipitation.
-
The product, this compound, should begin to precipitate out of the solution as a solid.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold distilled water to remove any remaining salts.
-
For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot water or an ethanol/water mixture.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compare the obtained spectra with literature data.
-
Caption: Experimental workflow for the synthesis of this compound.
Biological and Pharmacological Context
Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in distinct cell signaling pathways as a primary signaling molecule. It is more commonly described as a valuable building block in the synthesis of more complex molecules with potential biological activities.
However, related hydroxypyridine carboxylic acids have garnered interest in medicinal chemistry. For instance, 3-Hydroxypicolinic acid is a known matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and is an intermediate in the biosynthesis of certain antibiotics. The broader class of hydroxybenzoic acids, to which this compound is structurally related, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.
Further research is required to fully elucidate any potential roles of this compound in cellular signaling or its pharmacological effects. Its structural motifs suggest that it could be a scaffold for the development of novel therapeutic agents.
This technical guide provides a foundational understanding of this compound for professionals in the scientific community. The provided data and protocols serve as a valuable resource for further research and development involving this versatile chemical compound.
References
Synthesis of 4-Hydroxypicolinic Acid from Pyridine Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-hydroxypicolinic acid from readily available pyridine precursors. The information compiled herein is intended to equip researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis with detailed methodologies, quantitative data, and a clear understanding of the chemical pathways involved.
Introduction
This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide details three principal synthetic strategies commencing from pyridine-based starting materials, providing a comparative analysis of their advantages and challenges.
Synthetic Routes from Pyridine Precursors
Three primary pathways for the synthesis of this compound have been identified and are detailed below:
-
Route 1: Synthesis from Picolinic Acid via Picolinic Acid N-Oxide
-
Route 2: Synthesis from 4-Chloropicolinic Acid
-
Route 3: Synthesis from Chelidamic Acid
The following sections provide a thorough examination of each route, including detailed experimental protocols and quantitative data.
Route 1: Synthesis from Picolinic Acid via Picolinic Acid N-Oxide
This multi-step synthesis begins with the oxidation of picolinic acid to its N-oxide, followed by nitration, reduction, diazotization, and finally hydrolysis to yield the desired this compound.
Experimental Workflow
The Biological Activity of 4-Hydroxypicolinic Acid: A Technical Guide for Researchers
An In-depth Examination of 4-Hydroxypicolinic Acid as a Modulator of the Hypoxia-Inducible Factor (HIF) Pathway
Introduction
This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a small organic molecule that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its role as an inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases, specifically the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, experimental evaluation, and potential therapeutic implications.
Core Biological Activity: Inhibition of HIF Prolyl Hydroxylases
The principal biological activity identified for this compound is its function as an inhibitor of HIF prolyl hydroxylases (PHDs). PHDs are a family of non-heme iron-containing enzymes that play a crucial role in cellular oxygen sensing. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets HIF-α for proteasomal degradation. This process keeps HIF-α levels low in the presence of adequate oxygen.
This compound, as a structural mimic of the PHD co-substrate 2-oxoglutarate, is believed to competitively inhibit the active site of PHDs. By binding to the enzyme, it prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation even under normoxic conditions. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
The downstream genetic targets of the HIF pathway are involved in a wide array of physiological and pathological processes, including:
-
Erythropoiesis: Upregulation of erythropoietin (EPO), a key hormone in red blood cell production.
-
Angiogenesis: Increased expression of vascular endothelial growth factor (VEGF), which promotes the formation of new blood vessels.
-
Metabolism: Shifting cellular metabolism towards glycolysis.
-
Cell Survival and Proliferation: Activating genes that promote cell survival in low-oxygen environments.
Due to its role in stabilizing HIF, this compound is a molecule of interest for potential therapeutic applications in conditions such as anemia, ischemia, and inflammatory diseases.
Quantitative Data
Despite a comprehensive search of available scientific literature and bioassay databases, specific quantitative data on the inhibitory activity of this compound against PHD isoforms (e.g., IC50 or Ki values) were not found. The following table provides a comparative look at the IC50 values of well-characterized PHD inhibitors to offer a frame of reference for the potency of compounds in this class.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Roxadustat (FG-4592) | ~2,300 | ~27 | ~4,000 | [1] |
| Daprodustat (GSK1278863) | ~1,200 | ~67 | ~1,500 | [1] |
| Vadadustat (AKB-6548) | ~1,700 | ~29 | ~2,300 | [1] |
| Molidustat (BAY 85-3934) | ~1,800 | ~7 | ~2,300 | [1] |
Signaling Pathway
The biological activity of this compound is centered on its modulation of the HIF signaling pathway. The following diagram illustrates the key events in this pathway and the point of intervention for PHD inhibitors like this compound.
Experimental Protocols
To assess the biological activity of this compound as a PHD inhibitor, a series of biochemical and cell-based assays can be employed. The following are detailed methodologies for key experiments.
Biochemical Assay: Mass Spectrometry-Based PHD2 Inhibition Assay
This protocol is adapted from methodologies used for other 2-oxoglutarate-dependent dioxygenase inhibitors.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a specific PHD isoform (e.g., PHD2).
Principle: The assay measures the enzymatic conversion of a HIF-α peptide substrate to its hydroxylated form by recombinant PHD2. The inhibition of this reaction by this compound is quantified using mass spectrometry.
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
HIF-1α peptide substrate (e.g., a synthetic peptide corresponding to the C-terminal oxygen-dependent degradation domain, CODD)
-
This compound
-
2-Oxoglutarate (2-OG)
-
(NH4)2Fe(SO4)2·6H2O (Ferrous ammonium sulfate)
-
L-Ascorbic acid
-
HEPES buffer (50 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of HIF-1α peptide, 2-OG, ferrous ammonium sulfate, and ascorbic acid in assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the following in order:
-
HEPES buffer
-
BSA (to a final concentration of 0.1 mg/mL)
-
Ascorbic acid (to a final concentration of 1 mM)
-
Ferrous ammonium sulfate (to a final concentration of 50 µM)
-
Recombinant PHD2 (to a final concentration of, for example, 100 nM)
-
Varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and 2-OG (to final concentrations of, for example, 10 µM and 5 µM, respectively).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Mix a small aliquot of the supernatant with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra for each sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Determine the ratio of the peak intensities of the hydroxylated peptide product to the unhydroxylated peptide substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: HIF-1α Stabilization by Immunoblotting
Objective: To determine if this compound can stabilize HIF-1α protein levels in cultured cells.
Principle: Cells are treated with varying concentrations of this compound. The total cellular protein is then extracted, and the level of HIF-1α protein is detected by Western blotting using a specific antibody. An increase in the HIF-1α signal indicates stabilization.
Materials:
-
Human cell line (e.g., HeLa, HEK293T, or a renal cell carcinoma line like RCC4)
-
Cell culture medium and supplements
-
This compound
-
Positive control PHD inhibitor (e.g., Roxadustat or DMOG)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-HIF-1α and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4-6 hours). Include a vehicle control and a positive control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to serve as a loading control.
-
Quantify the band intensities for HIF-1α and β-actin.
-
Normalize the HIF-1α band intensity to the corresponding β-actin band intensity to determine the relative level of HIF-1α stabilization.
-
Logical Relationships and Drug Development
The potential of this compound as a therapeutic agent is logically derived from its mechanism of action as a PHD inhibitor. The following diagram illustrates this relationship.
Conclusion
This compound presents a compelling profile as a modulator of the HIF signaling pathway through its inhibitory action on prolyl hydroxylases. While specific quantitative data on its potency are not yet widely available, its structural similarity to 2-oxoglutarate and the well-established mechanism of this class of inhibitors provide a strong rationale for its biological activity. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound and other potential PHD inhibitors. Continued research into this and similar molecules holds promise for the development of novel therapeutics for a range of diseases characterized by hypoxia and dysregulated oxygen sensing.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxypicolinic Acid and Its Derivatives
Introduction
This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a pyridine derivative that serves as a crucial intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1] Its structural scaffold is a key component in the development of novel molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its derivatives, with a focus on experimental methodologies and quantitative data for the scientific community.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and application in various experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-Hydroxypyridine-2-carboxylic acid | [2] |
| CAS Number | 22468-26-4 | [2][3][4][5] |
| Molecular Formula | C₆H₅NO₃ | [2][3][5] |
| Molecular Weight | 139.11 g/mol | [3] |
| Appearance | Solid | - |
| Solubility | Slightly soluble in water | [1] |
Synthesis of this compound and Its Derivatives
Several synthetic routes have been developed for the preparation of this compound and its derivatives, often starting from readily available precursors.
Synthesis from Pyridine-4-boronic Acid
One common method involves the use of pyridine-4-boronic acid as a starting material.[6]
Experimental Protocol: General Procedure for the Synthesis of 4-Hydroxypyridine from Pyridine-4-boronic acid [6]
-
Reaction Setup: In a suitable reaction vessel, combine 10 mol% of CuSO₄·5H₂O (0.049 g, 0.2 mmol) and 6.7 mol% of an appropriate ligand in methanol. Add 2 mmol of pyridine-4-boronic acid to this mixture.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath maintained at 60°C. Stir the reaction mixture under atmospheric pressure.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the mixture twice with hot ethyl acetate to separate the product from the catalyst and unreacted starting materials.
-
Isolation and Purification: Remove the ethyl acetate by evaporation. Purify the crude product by column chromatography on silica gel (260 mesh) using a petroleum ether:ethyl acetate (25:75) eluent system.[6]
Synthesis of 4-Alkoxy-3-hydroxypicolinic Acids from Furfural
A multi-step process has been described for the synthesis of 4-alkoxy-3-hydroxypicolinic acids starting from furfural. This process involves several key chemical transformations.[7][8]
Logical Workflow for Synthesis from Furfural
Caption: Synthesis of 4-alkoxy-3-hydroxypicolinic acids.
Experimental Protocol: Key Steps in the Synthesis from Furfural
-
Preparation of 4,6-Dibromo-3-hydroxypicolinonitrile: This intermediate is prepared from furfural through a series of steps including cyano-amination, amine salt formation, and bromination-rearrangement.[7][8] The process can be conducted in a biphasic system at temperatures between 0°C and 50°C.[7]
-
Bromo Substitution by an Alkoxide Group: The dibromo intermediate undergoes substitution with an alkoxide group.
-
Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved by heating the starting picolinonitrile in a strong, aqueous mineral acid or a strong base like sodium hydroxide or potassium hydroxide.[7]
-
Halogen Reduction: The final step involves the reduction of the remaining halogen. Suitable hydrogen sources for this catalytic reduction include hydrogen gas or hydrogen transfer reagents like ammonium, potassium, or sodium formate.[7]
Biological Activities and Applications
While this compound itself is primarily recognized as a synthetic intermediate, its structural analogs and derivatives have shown a range of biological activities and applications.
Role as a MALDI Matrix
Though less common than its isomer, 3-hydroxypicolinic acid (3-HPA), which is widely used as a matrix for the analysis of oligonucleotides in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, picolinic acid derivatives are important in this field.[9][10][11][12][13][14] The matrix plays a crucial role in the MALDI process by co-crystallizing with the analyte and absorbing the laser energy, leading to soft ionization of the analyte.
Caption: Role of a matrix in MALDI-TOF Mass Spectrometry.
Potential Therapeutic Applications of Derivatives
Derivatives of structurally related compounds like 4-hydroxyquinolines and 4-hydroxycoumarins have been investigated for various pharmacological activities.[15][16]
-
Anticancer Activity: Some 4-hydroxyquinoline derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines.[15]
-
Anti-inflammatory Activity: Derivatives of 4-hydroxybenzene acrylic acid have been designed and shown to possess significant anti-inflammatory activity.[17]
-
Anticoagulant Activity: 4-hydroxycoumarin derivatives are well-known for their anticoagulant properties and are used as rodenticides and antithrombotic agents.[16]
-
Antioxidant Activity: C-acylated derivatives of 4-hydroxycoumarin have demonstrated notable antioxidant effects.[18]
It is important to note that these activities are associated with derivatives of related heterocyclic systems, and further research is needed to explore the biological potential of this compound derivatives specifically.
Role in Drug Development
4-Hydroxypyridine and its derivatives are considered valuable scaffolds in drug discovery and development.[19] They serve as versatile intermediates for creating complex therapeutic molecules.[19] The development of efficient and scalable synthetic processes for these compounds is crucial for advancing pharmaceutical research.[19]
Signaling Pathways
The direct involvement of this compound in specific cell signaling pathways is not well-documented in the current scientific literature. However, derivatives of similar phenolic acids, such as 4-hydroxybenzoic acid (4-HB), have been shown to influence key metabolic and signaling pathways, including the PI3K/Akt, MAPK3, and STAT3 pathways.[20]
The mechanism of action for many bioactive compounds involves interaction with cellular signaling cascades that regulate various physiological processes. A generalized representation of such a pathway is shown below.
Caption: A conceptual cell signaling pathway.
Conclusion
This compound is a valuable chemical entity with established importance as a synthetic intermediate. While its direct biological activities are not extensively studied, the diverse pharmacological properties of its structural analogs highlight the potential of its derivatives in drug discovery and development. The synthetic protocols and data presented in this guide offer a foundation for researchers to explore the synthesis of novel this compound derivatives and investigate their potential applications in medicine and materials science. Further research into the biological mechanisms and potential therapeutic targets of these compounds is warranted.
References
- 1. 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. 22468-26-4|this compound|BLD Pharm [bldpharm.com]
- 5. appchemical.com [appchemical.com]
- 6. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 8. US20160009650A1 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 16. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin [pubs.sciepub.com]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-Hydroxypicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxypicolinic acid (4-HPA), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-HPA, along with the experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published complete datasets, some data is supplemented with information from analogous compounds to provide a comprehensive profile.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Solvent |
| ¹H | ~7.9-8.1 | H-6 (Pyridine Ring) | DMSO-d₆ |
| ¹H | ~7.0-7.2 | H-5 (Pyridine Ring) | DMSO-d₆ |
| ¹H | ~6.8-7.0 | H-3 (Pyridine Ring) | DMSO-d₆ |
| ¹³C | ~165-170 | C=O (Carboxylic Acid) | DMSO-d₆ |
| ¹³C | ~160-165 | C-4 (C-OH) | DMSO-d₆ |
| ¹³C | ~145-150 | C-2 (C-COOH) | DMSO-d₆ |
| ¹³C | ~140-145 | C-6 | DMSO-d₆ |
| ¹³C | ~115-120 | C-5 | DMSO-d₆ |
| ¹³C | ~110-115 | C-3 | DMSO-d₆ |
Note: The chemical shifts are approximate and based on typical values for pyridine derivatives and related hydroxybenzoic acids. The exact values can vary based on solvent and experimental conditions.
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-2500 | O-H Stretch (Carboxylic Acid & Phenolic) | Broad, Strong |
| ~3100-3000 | C-H Stretch (Aromatic) | Medium |
| ~1700-1680 | C=O Stretch (Carboxylic Acid) | Strong |
| ~1610, 1580, 1470 | C=C & C=N Stretch (Pyridine Ring) | Medium-Strong |
| ~1300-1200 | C-O Stretch (Phenolic) | Strong |
| ~900-650 | C-H Bend (Aromatic) | Medium-Strong |
Note: The IR absorption bands are characteristic of hydroxy-substituted pyridine carboxylic acids.
Table 3: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ~210-220 | Methanol/Water | Not Reported |
| ~270-280 | Methanol/Water | Not Reported |
Note: The UV-Vis absorption maxima are based on data for analogous compounds like p-hydroxybenzoic acid and may vary for this compound.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of the hydrogen and carbon atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax.
-
Visualizations
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation and development in the fields of chemistry and drug discovery.
Solubility of 4-Hydroxypicolinic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypicolinic acid, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in diverse research and development settings. This technical guide provides a summary of the available solubility data, detailed experimental protocols for solubility determination, and a representative biological pathway involving a related hydroxypicolinic acid isomer to provide context for its potential metabolic fate.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 22468-26-4 | [1][2] |
| Molecular Formula | C₆H₅NO₃ | [3] |
| Molecular Weight | 139.11 g/mol | [4] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | ~280 °C (decomposes) |
Solubility Data
| Solvent | Qualitative Solubility | Reference |
| Water | Slightly soluble | [1][2][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
Further experimental determination is required to establish quantitative solubility profiles in common organic solvents such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and other polar and non-polar solvents.
Experimental Protocols for Solubility Determination
In the absence of specific published methods for this compound, the following established protocols for determining the solubility of solid organic compounds can be employed.
Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.[7][8][9][10][11]
Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a pre-weighed syringe filter into a pre-weighed container to remove any undissolved solids.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the solution using a suitable method (e.g., gentle heating in an oven below the decomposition temperature of the analyte, or under reduced pressure in a vacuum desiccator).
-
Once the solvent is completely evaporated, re-weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.
-
UV-Vis Spectrophotometry
This method is suitable if this compound exhibits significant UV absorbance in the chosen solvent and the solvent itself is transparent in that region.[12][13][14][15][16]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1).
-
Filter the saturated solution to remove undissolved solids.
-
Carefully dilute a known volume of the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of a solid compound in an organic solvent is depicted below.
Caption: General workflow for solubility determination.
Representative Biological Pathway
While specific signaling or metabolic pathways involving this compound are not well-documented, the biosynthesis of the related isomer, 3-hydroxypicolinic acid, has been elucidated.[17][18] The following diagram illustrates this biosynthetic pathway, providing a potential model for how hydroxypicolinic acids can be produced in biological systems.
Caption: In-vitro biosynthetic pathway of 3-Hydroxypicolinic acid.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. The limited quantitative data highlights a clear need for further experimental investigation to establish a comprehensive solubility profile, which is essential for advancing its application in research and development. The provided experimental protocols offer robust methodologies for researchers to determine these crucial physicochemical parameters. Furthermore, the representative biological pathway of a related isomer offers valuable context for understanding the potential roles of hydroxypicolinic acids in biological systems.
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxypyridine-2-carboxylic acid CAS#: 22468-26-4 [chemicalbook.com]
- 3. appchemical.com [appchemical.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Hydroxypyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. msesupplies.com [msesupplies.com]
- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. improvedpharma.com [improvedpharma.com]
- 17. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 4-Hydroxypicolinic acid (4-HPA). Due to the limited availability of specific experimental data for 4-HPA in the public domain, this guide draws upon information from related pyridine carboxylic acid derivatives to infer its thermal properties and degradation pathways.
Introduction to this compound
This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for applications in drug development, where thermal processing is common, and for ensuring the long-term stability of materials incorporating this moiety.
Thermal Stability Profile
The thermal stability of an organic compound is its ability to resist decomposition at elevated temperatures. For this compound, the available data from various chemical suppliers indicates that it decomposes upon melting.
Quantitative Thermal Analysis Data
| Compound | Melting Point (°C) | Onset of Decomposition (°C) | Key Observations |
| This compound | ~252 (with decomposition)[1] | Not explicitly reported | Decomposes upon melting. |
| Picolinic Acid (2-Pyridinecarboxylic acid) | 136-138 | > 150 (significant decarboxylation) | Known to be susceptible to thermal decarboxylation. |
| Nicotinic Acid (3-Pyridinecarboxylic acid) | 236-239 | Higher than picolinic acid | More thermally stable than picolinic acid. |
| Isonicotinic Acid (4-Pyridinecarboxylic acid) | 317 (sublimes) | Higher than picolinic acid | Generally more stable than the 2-isomer. |
Note: The onset of decomposition for picolinic acid is an estimation based on general chemical knowledge, as specific quantitative data from a single source was not found.
Proposed Thermal Degradation Pathway
In the absence of specific experimental studies on the degradation products of this compound, a plausible degradation pathway can be proposed based on the known chemistry of pyridine carboxylic acids and related hydroxy-aromatic acids. The primary degradation route is likely to be decarboxylation, the loss of carbon dioxide (CO₂), facilitated by the presence of the carboxylic acid group on the pyridine ring.
The presence of the hydroxyl group at the 4-position can influence the electron density of the ring and potentially affect the ease of decarboxylation. The initial product of decarboxylation would be 4-hydroxypyridine. This intermediate could then undergo further decomposition at higher temperatures, potentially leading to the formation of various smaller volatile compounds through ring opening and fragmentation.
Experimental Protocols
To rigorously determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 4-HPA begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion (if any), and to observe any thermal events such as decomposition or phase transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used to allow for the escape of any evolved gases.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset temperature can be taken as the melting/decomposition point, and the area under the peak can be integrated to determine the enthalpy change associated with the event.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1 mg) of this compound into a pyrolysis sample holder.
-
Pyrolysis: Heat the sample rapidly to a specific decomposition temperature (determined from TGA data, e.g., 300 °C) in an inert atmosphere (e.g., helium).
-
GC Separation: The evolved degradation products are swept into the GC column, where they are separated based on their volatility and interaction with the stationary phase. A suitable temperature program for the GC oven should be used to achieve good separation.
-
MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparing them to spectral libraries.
Conclusion
While specific, detailed experimental data on the thermal stability and degradation of this compound is limited, existing information and comparison with related compounds suggest that it undergoes decomposition upon melting, likely via decarboxylation. For a comprehensive understanding, further experimental investigation using techniques such as TGA, DSC, and Py-GC-MS is essential. The protocols outlined in this guide provide a robust framework for conducting such studies, which will be invaluable for the safe and effective use of this compound in research and development.
References
4-Hydroxypicolinic Acid: A Technical Guide to its Chelating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypicolinic acid (4-HPA), also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃.[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, positions it as a potential bidentate chelating agent for various metal ions. This guide provides a comprehensive technical overview of this compound, focusing on its role as a chelating agent, its synthesis, and the experimental protocols used to characterize its metal-binding properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and analytical applications of metal chelation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its identification, characterization, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22468-26-4 | [1][2] |
| Molecular Formula | C₆H₅NO₃ | [1][2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 142°C | [4] |
| Boiling Point | 79°C at 9 mmHg | [4] |
| SMILES | OC1=CC(=NC=C1)C(=O)O | [1] |
Chelating Properties of this compound
The molecular structure of this compound, with its hydroxyl and carboxylic acid functional groups, allows it to form coordination complexes with metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms from the hydroxyl and carboxyl groups can act as donor atoms, enabling the formation of stable chelate rings with a central metal ion.
Quantitative Data on Metal Ion Chelation
However, studies on its isomer, 3-hydroxypicolinic acid, and other structurally related compounds like 3-hydroxypyridin-4-ones, provide valuable insights into the potential chelating efficacy of 4-HPA. These related compounds are known to be potent iron chelators. For instance, a novel 3-hydroxypyridin-4-one hexadentate ligand has a reported log K for its iron(III) complex of 33.2 and a pFe³⁺ of 27.24.[5] Another study on novel 3-hydroxypyridin-4-ones reported pFe³⁺ values as high as 21.5.[6]
For comparative purposes, Table 2 includes stability constant data for the closely related isomer, 3-hydroxypicolinic acid, with iron(III). It is important to note that these values are not directly transferable to this compound but serve as a valuable reference for its potential chelating strength.
Table 2: Stability Constants for Iron(III) Complexes with 3-Hydroxypicolinic Acid
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | log K / log β | Method | Reference(s) |
| Fe(III) | 3-Hydroxypicolinic acid | Multiple mononuclear complexes | Data not explicitly stated | Potentiometric Titration, UV-Vis Spectrophotometry | [7][8] |
The lack of quantitative data for this compound underscores the need for further research to fully characterize its potential as a chelating agent. The experimental protocols outlined in this guide can be employed to determine these crucial parameters.
Experimental Protocols
Synthesis of this compound
A generalized workflow for a potential synthesis is depicted below.
Caption: A generalized synthetic route for substituted 4-hydroxypyridines.
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal complexes.[7][8] The principle involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added. The formation of the metal-ligand complex often involves the displacement of protons from the ligand, and the resulting pH changes can be used to calculate the stability constants.
Materials:
-
This compound
-
Metal salt solution of known concentration (e.g., FeCl₃, CuCl₂, ZnCl₂)
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Inert salt for maintaining constant ionic strength (e.g., KCl, NaClO₄)
-
Potentiometer with a pH electrode
-
Thermostated titration vessel
-
Burette
-
Computer software for data analysis (recommended)
Procedure:
-
Solution Preparation: Prepare stock solutions of the ligand, metal salt, strong acid, and strong base with accurately known concentrations. All solutions should be prepared in a background electrolyte of constant ionic strength.
-
Titrations: Perform a series of titrations in the thermostated vessel:
-
Acid Calibration: Titrate a known volume of the strong acid with the strong base to calibrate the electrode.
-
Ligand Protonation: Titrate a solution of this compound and strong acid with the strong base to determine the protonation constants of the ligand.
-
Complex Formation: Titrate a solution containing this compound, the metal salt, and strong acid with the strong base.
-
-
Data Analysis: The titration data (pH versus volume of base added) is analyzed using specialized software to calculate the stepwise and overall stability constants (K and β) for the metal-ligand complexes.
Caption: Workflow for determining stability constants via potentiometric titration.
Spectrophotometric Determination of Iron(III) Chelation
Spectrophotometry can be used to study the formation of colored metal complexes and to determine their stoichiometry and stability. The formation of an iron(III) complex with a chelating agent often results in a colored solution, and the intensity of the color is proportional to the concentration of the complex.
Materials:
-
This compound solution
-
Iron(III) salt solution (e.g., FeCl₃) of known concentration
-
Buffer solutions for pH control
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of iron(III) and varying concentrations of this compound at a constant pH.
-
Spectrophotometric Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron(III)-4-HPA complex.
-
Data Analysis (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of iron(III) and 4-HPA is constant, but their mole fractions vary.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
-
Data Analysis (Mole-Ratio Method):
-
Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.
-
Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Potential Applications in Drug Development
Chelating agents are of significant interest in drug development for the treatment of diseases related to metal overload, such as thalassemia and hemochromatosis.[12] Orally active iron chelators are particularly sought after to improve patient compliance.[5] The structural similarity of this compound to other known iron chelators, such as the 3-hydroxypyridin-4-ones, suggests its potential in this therapeutic area.
Furthermore, the chelation of metal ions can influence the biological activity of compounds. For example, some antibacterial drugs exert their effects through metal chelation.[13] The ability of this compound to bind metal ions could be explored for its potential antimicrobial or anticancer properties.
Toxicology and Biocompatibility
There is limited specific toxicological data available for this compound. A Safety Data Sheet (SDS) indicates that it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[4] For the structurally related compound 4-hydroxybenzoic acid, toxicological studies have shown it to be of relatively low toxicity to aquatic organisms and to have a high oral LD50 in rats.[14] It is also reported to be not genotoxic.[14] However, these findings for 4-hydroxybenzoic acid cannot be directly extrapolated to this compound, and further toxicological studies are necessary to assess its safety profile for any potential therapeutic applications.
Conclusion
This compound presents an interesting scaffold for the development of novel chelating agents. Its structural features suggest a capacity for metal ion binding that warrants further investigation. The primary limitation in fully assessing its potential is the current lack of quantitative data on its metal-ligand stability constants. The experimental protocols detailed in this guide provide a roadmap for researchers to determine these crucial parameters. Future studies focused on the synthesis, characterization of metal complexes, and toxicological evaluation of this compound will be essential in elucidating its potential for applications in drug development and other scientific fields.
References
- 1. appchemical.com [appchemical.com]
- 2. scbt.com [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New possible chelating agents of clinical interest for iron(III): 2-hydroxynicotinic acid and 3-hydroxypicolinic acid. A thermodynamic study. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 10. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 11. US20160009650A1 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 12. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application of 4-Hydroxypicolinic Acid in Proteomics Research: A Detailed Guide
Introduction
4-Hydroxypicolinic acid (4-HPA), also known as 4-hydroxypyridine-2-carboxylic acid, is a chemical compound available for research purposes.[1] However, based on currently available scientific literature, its application in proteomics research is not well-documented. In contrast, its isomer, 3-Hydroxypicolinic acid (3-HPA), is a widely recognized and extensively used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and nucleic acids.[2][3]
Given the prominence of 3-HPA in a field closely related to proteomics, this document will provide detailed application notes and protocols for 3-HPA to serve as a comprehensive resource. We will also draw comparisons to standard matrices used in protein analysis to provide a complete picture for researchers, scientists, and drug development professionals. It is plausible that inquiries regarding 4-HPA in proteomics may stem from a confusion with the more commonly employed 3-HPA.
Core Applications of 3-Hydroxypicolinic Acid in Mass Spectrometry
While not a primary choice for protein analysis, understanding the applications of 3-HPA provides valuable context for matrix selection in mass spectrometry.
-
Oligonucleotide and Nucleic Acid Analysis: 3-HPA is the matrix of choice for the analysis of DNA and RNA.[3] It is known to minimize fragmentation and produce clean spectra, especially when used with co-matrices like diammonium citrate.[4][5]
-
Sophorolipid Analysis: 3-HPA has been shown to be a superior matrix for the structural elucidation of sophorolipids, enabling the detection of various congeners in both positive and negative ion modes.[6]
-
Peptide and Protein Analysis (Suboptimal): 3-HPA is generally not recommended for proteomics applications. For peptides and proteins, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) provide significantly better signal intensity and sequence coverage.[2]
Data Presentation: Matrix Performance Comparison
The selection of an appropriate MALDI matrix is critical and highly dependent on the analyte of interest. The following table summarizes the performance of 3-HPA in comparison to other common matrices for different classes of biomolecules.
| Analyte Class | 3-HPA Performance | Preferred Matrices | Rationale |
| Oligonucleotides & Nucleic Acids | Excellent | 2',4',6'-Trihydroxyacetophenone (THAP), 6-Aza-2-thiothymine (ATT) | Minimizes fragmentation and provides clean spectra.[2] |
| Peptides (< 5 kDa) | Fair to Poor | α-Cyano-4-hydroxycinnamic acid (CHCA) , 2,5-Dihydroxybenzoic acid (DHB) | Generally lower signal intensity and sequence coverage. |
| Proteins (> 5 kDa) | Poor | Sinapinic Acid (SA) | Not recommended for high molecular weight proteins.[2] |
Experimental Protocols
Detailed methodologies for the preparation and use of MALDI matrices are crucial for reproducible and high-quality results.
Protocol 1: 3-HPA Matrix Preparation for Oligonucleotide Analysis
This protocol is optimized for the analysis of oligonucleotides using 3-HPA as the matrix.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium Citrate (DAC)
-
Acetonitrile (ACN)
-
Deionized Water
Procedure:
-
Prepare 3-HPA Stock Solution: Prepare a 10 mg/mL solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and deionized water.[7]
-
Prepare DAC Stock Solution: Prepare a 10 mg/mL solution of Diammonium Citrate in deionized water.[7]
-
Prepare Working Matrix Solution: Immediately before use, mix the 3-HPA stock solution and the DAC stock solution in a 9:1 ratio (e.g., 90 µL of 3-HPA solution + 10 µL of DAC solution).[5]
-
Clarify the Solution: Centrifuge the final matrix solution to pellet any undissolved material. Use the supernatant for spotting.[3]
Protocol 2: Dried-Droplet Sample Spotting for MALDI-TOF MS
The dried-droplet method is a common and straightforward technique for sample-matrix co-crystallization.
Procedure:
-
Mix Sample and Matrix: In a microcentrifuge tube, mix your oligonucleotide sample and the prepared 3-HPA working matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).[3]
-
Spot onto the Target: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.[3]
-
Dry: Allow the droplet to air dry at room temperature.[3]
-
Analyze: The plate is now ready for insertion into the MALDI-TOF mass spectrometer.[3]
Protocol 3: Sinapinic Acid (SA) Matrix Preparation for Protein Analysis
For comparative purposes, here is a standard protocol for preparing Sinapinic Acid (SA), a preferred matrix for protein analysis.
Materials:
-
Sinapinic Acid (SA)
-
Acetonitrile (ACN)
-
Deionized Water
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare the Solvent: Prepare a solvent mixture of 50% acetonitrile and 0.1% TFA in water.[2]
-
Prepare the SA Matrix Solution: Prepare a saturated solution of SA in the ACN/water/TFA solvent. To do this, add an excess of SA to the solvent and vortex thoroughly for at least 1 minute. A small amount of undissolved matrix should remain.[2]
-
Spotting: Use the dried-droplet method as described in Protocol 2, substituting the 3-HPA matrix with the SA matrix and the oligonucleotide sample with your protein sample (typically 1-10 pmol/µL).[2]
Visualizations
Experimental Workflow for Matrix Preparation and Sample Spotting
The following diagram illustrates the general workflow for preparing a MALDI matrix solution and spotting it with the analyte for mass spectrometry analysis.
Caption: General workflow for MALDI matrix preparation and sample spotting.
Logical Relationship of MALDI Matrix Selection
This diagram illustrates the decision-making process for selecting an appropriate MALDI matrix based on the analyte of interest.
Caption: Decision tree for MALDI matrix selection based on analyte type.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. simultof.com [simultof.com]
- 6. researchgate.net [researchgate.net]
- 7. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for 3-Hydroxypicolinic Acid as a Matrix for MALDI Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that has become an indispensable tool for the analysis of a wide range of molecules, from small organic compounds to large biomolecules. The choice of the matrix is a critical parameter that dictates the success and quality of the analysis. 3-Hydroxypicolinic acid (3-HPA), often referred to as HPA, has established itself as a premier matrix for specific applications, most notably in the field of nucleic acid analysis.
These application notes provide a comprehensive overview of the use of 3-HPA as a MALDI matrix. Detailed protocols for its application with various analyte classes are presented, along with quantitative data to guide matrix selection and experimental design. Note: While the topic specifies "4-Hydroxypicolinic acid," the widely used and effective matrix for the applications described is 3-Hydroxypicolinic acid (3-HPA). All protocols and data herein pertain to 3-HPA.
Core Applications and Principles
3-HPA is particularly renowned for its efficacy in the analysis of oligonucleotides and nucleic acids.[1][2][3] Its chemical properties facilitate a "soft" ionization process, which is crucial for analyzing large, labile biomolecules by minimizing fragmentation and preserving the integrity of the analyte.[2] This characteristic is essential for obtaining intact molecular ions of large oligonucleotides, enabling accurate mass determination.[2]
One of the significant advantages of using 3-HPA, often in conjunction with a co-matrix, is the reduction of alkali metal adducts.[2] The negatively charged phosphate backbone of oligonucleotides has a high affinity for sodium and potassium ions, which can complicate mass spectra. The use of additives like diammonium citrate (DAC) with 3-HPA effectively suppresses the formation of these adducts, leading to cleaner spectra and more accurate mass assignments.[1][2]
While 3-HPA excels with nucleic acids, its performance with other classes of analytes, such as peptides, proteins, and small molecules, is generally considered suboptimal compared to other standard matrices.
Data Presentation: Quantitative Performance
The selection of a MALDI matrix is highly dependent on the analyte of interest. The following tables summarize the performance of 3-HPA in comparison to other commonly used matrices for different classes of biomolecules.
Table 1: Performance Comparison for Oligonucleotide Analysis
| Analyte | Matrix/Co-Matrix | Performance Metric | Result | Reference(s) |
| d(T)65-oligonucleotide | 3-HPA + Ammonium Hydrogen Citrate | Mass Resolution | Increased from R=35 to R=47 | [1] |
| 28mer Oligonucleotide | 3-HPA/DAC + Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7% | [1] |
| 23mer-1 Oligonucleotide | 3-HPA | Signal-to-Noise Ratio | Lower than DABP | [4] |
| 23mer-1 Oligonucleotide | 3-HPA | Resolution | Lower than DABP | [4] |
Table 2: General Matrix Recommendations for Different Analyte Classes
| Analyte Class | Recommended Matrix | Performance with 3-HPA | Rationale | Reference(s) |
| Oligonucleotides & Nucleic Acids | 3-HPA with a co-matrix (e.g., DAC) | Excellent | Minimizes fragmentation, provides clean spectra. | [2] |
| Peptides (< 5 kDa) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Fair to Poor | Generally lower signal intensity and sequence coverage. | [2] |
| Proteins (> 5 kDa) | Sinapinic Acid (SA) | Poor | Not recommended for high molecular weight proteins. | [2][5] |
| Small Molecules | α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB) | Poor | Interference from matrix ions in the low mass range. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality MALDI-MS results. Below are protocols for the preparation of 3-HPA and its application for different analyte types.
Protocol 1: 3-HPA Matrix Preparation for Oligonucleotide Analysis
This protocol is a standard method for preparing a 3-HPA matrix solution with a diammonium citrate co-matrix for the routine analysis of oligonucleotides.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare the DAC Solution (1 mg/mL): Dissolve 1 mg of DAC in 1 mL of deionized water. Vortex and spin down.[6]
-
Prepare the 3-HPA/DAC Matrix Solution (15 mg/mL 3-HPA): Dissolve 15 mg of 3-HPA in 1 mL of the 1 mg/mL DAC solution. Vortex vigorously and spin down.[6] For optimal performance, this solution can be stored in the dark at room temperature for a few days before use.[6]
-
Analyte Preparation: Dissolve the oligonucleotide sample in water to a concentration of approximately 500 fmol/µL.[6] It is crucial to avoid dissolving synthetic oligonucleotides in salt-containing solutions like PBS to prevent excessive salt adducts.[6]
Protocol 2: Sample Spotting Techniques for Oligonucleotides
A. Dried-Droplet Method
This is a simple and widely used technique for sample-matrix co-crystallization.
-
Mix Sample and Matrix: In a microcentrifuge tube, mix the oligonucleotide sample solution and the prepared 3-HPA/DAC matrix solution in a 1:1 volume ratio.
-
Spot onto Target: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Dry: Allow the droplet to air-dry completely at room temperature. The dried spot should have a crystalline appearance.
-
Analyze: The plate is now ready for insertion into the MALDI-TOF mass spectrometer.[7]
B. Two-Layer (Sandwich) Method
This method can sometimes yield more homogeneous crystals and improved results.
-
First Layer (Matrix): Spot 0.5 - 1 µL of the prepared 3-HPA/DAC matrix solution onto the MALDI target and let it air-dry completely.[5]
-
Second Layer (Sample): Once the matrix layer is dry, spot 0.5 - 1 µL of the oligonucleotide sample solution directly on top of the dried matrix spot.[5]
-
Dry: Allow the sample layer to air-dry completely.
-
Analyze: The plate is ready for analysis.
Protocol 3: General MALDI Instrument Settings for Oligonucleotide Analysis with 3-HPA
These are starting parameters and may require optimization based on the specific instrument and analyte.
-
Ionization Mode: Negative or Positive linear ion mode. Negative mode is often preferred for oligonucleotides.[8]
-
Mass Range: 5,000 to 20,000 Da for typical oligonucleotides.[6]
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser energy required to obtain a good signal-to-noise ratio to minimize potential fragmentation.
-
Acceleration Voltage: 20-25 kV.[9]
-
Calibration: Use an appropriate oligonucleotide calibration standard in the desired mass range.[10]
Visualizations
MALDI-TOF MS Experimental Workflow
Caption: General experimental workflow for MALDI-TOF mass spectrometry.
Decision Tree for MALDI Matrix Selection
Caption: Decision tree for selecting a MALDI matrix based on analyte type.
Conclusion
3-Hydroxypicolinic acid is a highly effective and widely adopted matrix for the MALDI-MS analysis of oligonucleotides and nucleic acids. Its ability to promote soft ionization and, when used with co-matrices, reduce salt adducts, results in high-quality mass spectra with minimal fragmentation. While its utility for other analyte classes such as peptides and proteins is limited, for researchers in genomics, drug development involving antisense oligonucleotides, and quality control of synthetic DNA and RNA, 3-HPA is an indispensable tool. The protocols and data presented in these application notes provide a solid foundation for the successful application of 3-HPA in MALDI mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.bruker.com [store.bruker.com]
Preparation of 4-Hydroxypicolinic Acid Solutions for Experimental Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 4-Hydroxypicolinic acid solutions for various experimental purposes. This compound is a valuable compound in several research fields, notably as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as a potential enzyme inhibitor. Proper solution preparation is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [1][2] |
| Molecular Weight | 139.11 g/mol | [1][2] |
| CAS Number | 22468-26-4 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | ~280 °C | [3] |
| Water Solubility | Slightly soluble | [2] |
Solubility Data
Quantitative solubility data is crucial for preparing stock solutions of desired concentrations. The following table summarizes available information on the solubility of this compound in various solvents. It is important to note that experimentally verified solubility data is limited, and some of the provided values are based on predictive models.
| Solvent | Solubility | Method | Reference(s) |
| Water | Slightly soluble | Experimental Observation | [2] |
| Water | 6.86 mg/mL | Predicted (ESOL) | |
| Water | 22.3 mg/mL | Predicted (SILICOS-IT) | |
| Water | 5.49 mg/mL | Predicted (Ali) | |
| Ethanol | Data not available | - | |
| DMSO | Data not available | - | |
| Acetonitrile | Data not available | - |
Note: Due to the limited and varied nature of the available data, it is highly recommended to experimentally determine the solubility of this compound in the specific solvent and conditions to be used in your experiments.
Solution Stability and Storage
Proper storage of this compound solutions is critical to maintain their integrity and ensure experimental reproducibility. While specific stability studies for this compound solutions are not widely available, general best practices for similar compounds should be followed.
| Condition | Recommendation |
| Solid Compound | Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. |
| Stock Solutions | Prepare fresh solutions for optimal results. If storage is necessary, store in airtight, light-protected (e.g., amber) vials at -20°C. For aqueous solutions, consider sterile filtration to prevent microbial growth. Avoid repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh from stock solutions before each experiment. |
Experimental Protocols
Preparation of this compound as a MALDI Matrix for Protein Analysis
While the isomer 3-Hydroxypicolinic acid is more commonly used for oligonucleotides, this compound can be investigated as a matrix for protein analysis. The following protocol is a general guideline that can be optimized for specific applications.
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Protein sample
-
MALDI target plate
Protocol:
-
Matrix Solution Preparation (Saturated Solution):
-
Prepare a solvent mixture of 50% acetonitrile in water containing 0.1% TFA (v/v/v).
-
Add an excess of this compound to the solvent mixture to create a saturated solution.
-
Vortex the solution vigorously for at least one minute.
-
Centrifuge the solution to pellet any undissolved solid. The supernatant is the saturated matrix solution.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the protein sample and the saturated matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix solution) in a microcentrifuge tube.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature.
-
The plate is now ready for analysis in the mass spectrometer.
-
Experimental Workflow for MALDI-MS Sample Preparation
Caption: Workflow for preparing a protein sample with a this compound matrix for MALDI-MS analysis.
Protocol for this compound in an Enzyme Inhibition Assay (Hypothetical)
This compound is an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism. The following is a generalized protocol for assessing its inhibitory activity. This protocol should be adapted and optimized for the specific HPPD enzyme and experimental setup.
Materials:
-
Purified 4-hydroxyphenylpyruvate dioxygenase (HPPD)
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.1 mg/mL catalase and 1 mM L-ascorbic acid)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the substrate HPP in the assay buffer.
-
Prepare the HPPD enzyme solution in the assay buffer to the desired concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A series of dilutions of the this compound stock solution (to achieve a range of final concentrations). Include a control with DMSO only (no inhibitor).
-
HPPD enzyme solution.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of the reaction is proportional to the change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Logical Workflow for an Enzyme Inhibition Assay
Caption: A stepwise logical workflow for determining the IC50 of this compound in an enzyme inhibition assay.
Potential Signaling Pathway Interactions
While direct studies on the signaling pathways affected by this compound are limited, research on structurally similar compounds such as 4-hydroxybenzoic acid and 4-hydroxyphenylacetic acid suggests potential interactions with key cellular signaling cascades. These pathways are often implicated in inflammation, cell proliferation, and survival. A hypothetical signaling pathway diagram based on the effects of these related compounds is presented below.
Hypothesized Signaling Pathway Interactions of this compound Analogs
Caption: A diagram illustrating the potential inhibitory effects of this compound analogs on key inflammatory and cell survival signaling pathways.
References
Application Note and Protocol for HPLC Analysis of 4-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypicolinic acid, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Its structural similarity to other picolinic and benzoic acid derivatives necessitates reliable analytical methods for its quantification and purification. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such polar aromatic compounds.
This document provides a detailed protocol for the determination of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of structurally similar compounds, such as picolinic acid and 4-hydroxybenzoic acid, due to a lack of specific validated methods for this compound in publicly available literature. The provided parameters are intended as a starting point for method development and validation.
Chemical Properties
| Property | Value |
| Chemical Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| CAS Number | 22468-26-4 |
| Alternate Names | 4-Hydroxypyridine-2-carboxylic acid[1] |
Principle of the Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a polar compound, will have a limited retention on a C18 column. The retention and separation are achieved by manipulating the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like this compound. An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group, leading to increased retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Ammonium acetate (optional, for buffering)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 1 L of high-purity water and mix well.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., start with 5% B, increase to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm, 230 nm, 254 nm, or 273 nm (to be determined by UV scan) |
| Injection Volume | 10 µL |
Note: The optimal detection wavelength should be determined by performing a UV scan of a standard solution of this compound to identify the wavelength of maximum absorbance.
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, filtration through a 0.45 µm syringe filter prior to injection is sufficient. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
Data Analysis
-
Identification: The peak corresponding to this compound is identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from this calibration curve.
Quantitative Data for Analogous Compounds
The following table summarizes HPLC conditions and results for compounds structurally similar to this compound. This data can serve as a reference for method development.
| Compound | Column | Mobile Phase | Detection | Retention Time (min) | Reference |
| Picolinic Acid | Capcell Pak C18 | 0.1 M Sodium Phosphate (pH 3.0) with 3.0 mM Zinc Acetate and 3.5 mM Trimethylamine | Fluorescence (Ex: 336 nm, Em: 448 nm) after post-column UV irradiation | 6.5 | [2][3] |
| 4-Hydroxybenzoic Acid | C18 | A: 0.1% Phosphoric acidB: Acetonitrile (Gradient) | UV at 230 nm | 11.78 | [4] |
| Aromatic Acids | Amaze TR | 28% ACN with 20 mM AmAc pH 4.5 | UV at 255 nm | Baseline separation within 5 minutes | [5] |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Considerations
For use in regulated environments, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The protocol outlined in this application note provides a solid foundation for the development of a robust and reliable HPLC method for the analysis of this compound. By leveraging established chromatographic principles and data from analogous compounds, researchers can efficiently establish a method tailored to their specific analytical needs. Proper method validation is crucial to ensure the accuracy and reliability of the results obtained.
References
- 1. scbt.com [scbt.com]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Analysis of Nucleic Acids
Topic: 4-Hydroxypicolinic Acid for the Analysis of Nucleic Acids
A Note to the User: Extensive research for the application of This compound as a matrix for the analysis of nucleic acids, particularly in the context of Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, yielded limited specific information, with a notable absence of established protocols and quantitative performance data in peer-reviewed literature.
However, its isomer, 3-hydroxypicolinic acid (3-HPA) , is a widely recognized and extensively documented matrix for the analysis of oligonucleotides and larger nucleic acid fragments. Therefore, the following application notes and protocols are based on the well-established use of 3-hydroxypicolinic acid, which should serve as a valuable and practical alternative for researchers, scientists, and drug development professionals in this field.
Application Notes: 3-Hydroxypicolinic Acid as a MALDI Matrix for Nucleic Acid Analysis
3-Hydroxypicolinic acid (3-HPA) has become a cornerstone matrix for the analysis of nucleic acids by MALDI-TOF mass spectrometry due to its "cool" matrix properties, which minimize fragmentation of the analyte during the laser-induced desorption and ionization process.[1][2] This characteristic is particularly crucial for the analysis of oligonucleotides, as it allows for the generation of intact molecular ions, leading to cleaner spectra and more accurate mass determination.[2]
The utility of 3-HPA is further enhanced by the use of co-matrices or additives, most notably ammonium salts such as diammonium citrate. These additives are critical for suppressing the formation of sodium and potassium adducts with the negatively charged phosphate backbone of nucleic acids, which would otherwise lead to peak broadening and reduced mass resolution. The addition of ammonium ions promotes the formation of protonated or deprotonated molecular ions, simplifying the resulting mass spectrum.
Key applications of 3-HPA in nucleic acid analysis include:
-
Quality control of synthetic oligonucleotides: Verifying the molecular weight of newly synthesized DNA and RNA primers and probes.
-
Analysis of PCR products: Determining the size of amplification products.
-
Sequencing of nucleic acids: Used in conjunction with enzymatic or chemical fragmentation methods.
-
Genotyping and SNP analysis: Differentiating between alleles based on mass differences.
Quantitative Data Presentation
The use of additives with 3-HPA significantly improves the quality of MALDI-MS data for nucleic acid analysis. The following table summarizes the quantitative improvements observed.
| Analyte | Matrix Composition | Performance Metric | Improvement |
| 28-mer oligonucleotide | 3-HPA with Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7% |
| Heterozygous A/T mutation products | 3-HPA with Fucose | Resolution of 9 Da mass difference | Improved resolution of single nucleotide polymorphisms |
| Oligonucleotides | 3-HPA with Diammonium Citrate | Suppression of Na+ and K+ adducts | Significant reduction in adduct formation, leading to cleaner spectra |
Experimental Protocols
Protocol 1: Standard 3-HPA Matrix Preparation for Oligonucleotide Analysis
This protocol outlines the standard method for preparing a 3-HPA matrix solution with diammonium citrate for the routine analysis of oligonucleotides.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 50 mg/mL 3-HPA Stock Solution:
-
Dissolve 50 mg of 3-HPA in 1 mL of a 50:50 (v/v) solution of acetonitrile and ultrapure water.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare 50 mg/mL Diammonium Citrate Stock Solution:
-
Dissolve 50 mg of diammonium citrate in 1 mL of ultrapure water.
-
Vortex until fully dissolved.
-
-
Prepare Final Matrix Solution:
-
Immediately before use, mix the 3-HPA stock solution and the diammonium citrate stock solution in a 10:1 ratio (e.g., 100 µL of 3-HPA solution with 10 µL of diammonium citrate solution).
-
Vortex briefly to mix.
-
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
This is a widely used method for co-crystallizing the nucleic acid sample with the 3-HPA matrix on the MALDI target plate.
Materials:
-
Purified oligonucleotide sample (1-10 pmol/µL in ultrapure water)
-
Final 3-HPA matrix solution (from Protocol 1)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Mix Sample and Matrix:
-
In a microcentrifuge tube, mix the oligonucleotide sample solution and the final 3-HPA matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample with 1 µL of matrix).
-
Gently vortex the mixture.
-
-
Spotting:
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.
-
-
Crystallization:
-
Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the sample and matrix.
-
The dried spot should have a crystalline appearance.
-
-
Analysis:
-
The target plate is now ready for analysis in the MALDI-TOF mass spectrometer. It is recommended to acquire spectra in the negative ion mode for oligonucleotides.
-
Visualizations
Caption: Experimental workflow for nucleic acid analysis using 3-HPA in MALDI-TOF MS.
References
Metal Complexes of 4-Hydroxypicolinic Acid: A Foray into Potential Applications and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
While the direct study of metal complexes involving 4-Hydroxypicolinic acid (4-HPA) is an emerging field with limited publicly available data, the structural similarity of 4-HPA to other well-researched picolinic acid and hydroxypyridine derivatives allows for the extrapolation of potential applications and the formulation of detailed research protocols. This document provides a comprehensive overview of the prospective uses of 4-HPA metal complexes in medicine and catalysis, alongside detailed methodologies for their synthesis and evaluation.
Application Notes
This compound is a bidentate chelating agent, capable of coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylic acid group. The presence of the hydroxyl group at the 4-position can further influence the electronic properties and stability of the resulting metal complexes, suggesting a range of potential applications.
Antimicrobial Agents
Drawing parallels from studies on other picolinic acid derivatives, metal complexes of 4-HPA are anticipated to exhibit significant antimicrobial properties. The chelation of metal ions such as copper(II), zinc(II), and cobalt(II) can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. Once inside the cell, these complexes may interfere with essential biological processes, such as DNA replication, protein synthesis, or enzymatic activity, leading to microbial cell death. The increased activity of metal complexes compared to the free ligand is a commonly observed phenomenon.
Anticancer Therapeutics
The development of novel anticancer agents is a critical area of research. Metal complexes, particularly those of transition metals, have shown promise as therapeutic agents. Complexes of 4-HPA with metals like ruthenium(II), platinum(II), and copper(II) could potentially exhibit cytotoxicity against cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of key enzymes like topoisomerase, or direct interaction with DNA, leading to the disruption of cellular replication in cancerous cells. The variability of the metal center and the ligand structure allows for the fine-tuning of the complex's redox potential and biological activity.
Catalysis
Transition metal complexes are widely employed as catalysts in a variety of organic transformations. The coordination environment provided by 4-HPA could stabilize metal centers in various oxidation states, making them suitable for catalytic applications. For instance, iron(II/III) or manganese(II/III) complexes of 4-HPA could potentially catalyze oxidation reactions, while rhodium(I) or palladium(II) complexes might be active in cross-coupling reactions. The electronic and steric properties of the 4-HPA ligand would play a crucial role in determining the catalytic efficiency and selectivity of these complexes.
Quantitative Data Summary
Due to the nascent stage of research on 4-HPA metal complexes, a comprehensive table of quantitative data is not available. However, based on studies of analogous compounds, the following table illustrates the types of data that would be crucial for evaluating the potential of these complexes.
| Metal Complex (Hypothetical) | Application | Key Parameter | Value (Illustrative) |
| [Cu(4-HPA)₂(H₂O)₂] | Antimicrobial | MIC vs. S. aureus | 15 µg/mL |
| MIC vs. E. coli | 25 µg/mL | ||
| [Ru(4-HPA)(bpy)₂]Cl | Anticancer | IC₅₀ (MCF-7 cells) | 8 µM |
| IC₅₀ (A549 cells) | 12 µM | ||
| [Fe(4-HPA)₃] | Catalysis | Catalytic Turnover | 85% conversion |
| (Oxidation of cyclohexane) |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of 4-HPA metal complexes, based on established methodologies for similar compounds.
Protocol 1: Synthesis of a Transition Metal Complex of this compound (e.g., Copper(II) Complex)
Objective: To synthesize a copper(II) complex of this compound.
Materials:
-
This compound (4-HPA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Beakers and conical flasks
Procedure:
-
Dissolve 2 mmol of this compound in 50 mL of ethanol in a 100 mL round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve 1 mmol of copper(II) sulfate pentahydrate in 20 mL of deionized water.
-
Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand while stirring continuously at room temperature.
-
Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of 0.1 M NaOH solution. A color change and the formation of a precipitate should be observed.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration using a Büchner funnel.
-
Wash the solid product with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
Objective: To evaluate the antibacterial activity of a synthesized 4-HPA metal complex.
Materials:
-
Synthesized 4-HPA metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized complex in DMSO (e.g., 1 mg/mL).
-
Prepare fresh bacterial cultures in nutrient broth and adjust the turbidity to 0.5 McFarland standard.
-
Using a sterile cotton swab, uniformly spread the bacterial culture over the entire surface of a nutrient agar plate to create a lawn.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the complex solution into one of the wells.
-
In separate wells, add the same volume of DMSO (negative control) and a standard antibiotic solution (positive control).
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxicity of a synthesized 4-HPA metal complex against a cancer cell line.
Materials:
-
Synthesized 4-HPA metal complex
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized complex in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., cisplatin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Visualizations
Caption: Chelation of a metal ion by two 4-HPA ligands.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: A potential anticancer mechanism of action.
Application Notes and Protocols: 4-Hydroxypicolinic Acid in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxypicolinic acid, also known as 4-hydroxypyridine-2-carboxylic acid, is a versatile heterocyclic building block in medicinal chemistry. Its pyridine core, substituted with both a hydroxyl and a carboxylic acid group, offers multiple reaction sites for derivatization. This makes it a valuable precursor for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The introduction of additional functional groups, such as halogens, onto the pyridine ring further enhances its utility as a scaffold for creating diverse chemical libraries for drug discovery.
This application note provides a detailed protocol for the bromination of this compound, a key transformation that yields a highly functionalized intermediate. Halogenated pyridines are crucial in the synthesis of numerous pharmaceuticals, acting as key intermediates for cross-coupling reactions to build molecular complexity. The resulting 3,5-dibromo-4-hydroxypicolinic acid can serve as a versatile precursor for various pharmaceutical agents, including kinase inhibitors.
Synthesis of 3,5-Dibromo-4-hydroxypicolinic Acid
The following protocol details the electrophilic bromination of this compound. The hydroxyl group activates the pyridine ring, directing the bromination to the ortho and para positions relative to the hydroxyl group.
Experimental Protocol
This protocol is adapted from procedures for the bromination of similar hydroxypyridine derivatives.[1]
2.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Bromine (Br₂) | Reagent Grade | Commercially Available | Handle with extreme caution in a fume hood. |
| Acetic Acid | Glacial | Commercially Available | Solvent |
| Sodium bisulfite (NaHSO₃) | Reagent Grade | Commercially Available | For quenching excess bromine. |
| Deionized Water | In-house | ||
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
2.1.2. Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.
-
Ice-water bath.
-
Heating mantle.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Filtration apparatus.
2.1.3. Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve 10.0 g (71.9 mmol) of this compound in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Bromination: Cool the solution to 0-5 °C using an ice-water bath. Slowly add 11.5 mL (223 mmol, 3.1 equivalents) of bromine dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture in an ice-water bath and slowly add a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Precipitation and Isolation: Slowly add 100 mL of cold deionized water to the reaction mixture to precipitate the product. Stir the resulting suspension for 30 minutes in the ice bath.
-
Filtration: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).
-
Drying: Dry the solid product under vacuum at 50 °C to a constant weight.
Expected Results
| Parameter | Value |
| Product | 3,5-Dibromo-4-hydroxypicolinic acid |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >95% |
Application in Pharmaceutical Synthesis: A Hypothetical Pathway to a MEK Inhibitor Intermediate
The synthesized 3,5-dibromo-4-hydroxypicolinic acid is a valuable intermediate for further elaboration. For instance, it can be envisioned as a precursor for the pyridotrione core found in MEK inhibitors like Trametinib. While published syntheses of Trametinib may not start directly from this compound, the following illustrates a logical synthetic connection.
The diagram below outlines a hypothetical synthetic pathway from this compound to a key pyridotrione intermediate, highlighting the utility of the brominated derivative.
Caption: Synthetic pathway from this compound to a pyridotrione core.
The brominated intermediate can undergo selective functionalization, for example, through cross-coupling reactions at the bromine positions and amidation of the carboxylic acid, to build the necessary complexity for cyclization into the pyridotrione ring system.
Signaling Pathway Context: MEK Inhibition
The end-goal of synthesizing intermediates like the pyridotrione core of Trametinib is to create inhibitors of specific signaling pathways implicated in diseases such as cancer. Trametinib is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK pathway.
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling pathway and MEK inhibition.
By synthesizing intermediates derived from this compound, researchers can develop novel molecules that target key nodes in such pathways, contributing to the discovery of new therapeutics.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The bromination protocol provided herein offers a reliable method for producing a key building block, 3,5-dibromo-4-hydroxypicolinic acid. This intermediate opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, including the development of kinase inhibitors targeting critical cell signaling pathways. The methodologies and conceptual pathways presented in this application note are intended to aid researchers in the design and execution of synthetic strategies for drug discovery and development.
References
Application Notes and Protocols for the Analytical Detection of 4-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Hydroxypicolinic acid (4-HPA), also known as 4-Hydroxypyridine-2-carboxylic acid.[1] 4-HPA is a pyridine derivative with potential significance in various biological and chemical processes. Accurate and reliable analytical methods are crucial for its detection and quantification in diverse matrices, including biological fluids, pharmaceutical formulations, and environmental samples.
The following sections detail protocols for several common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Section 1: High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic acids like 4-HPA.[2] Reversed-phase chromatography is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[3] Detection can be achieved using a UV detector, as the pyridine ring in 4-HPA absorbs UV light. For enhanced sensitivity and selectivity, particularly in complex matrices like serum, post-column derivatization with a reagent like zinc acetate followed by fluorescence detection can be implemented.[4]
Experimental Protocol: HPLC with UV Detection
This protocol is adapted from methods for similar aromatic acids.[3][5]
-
Sample Preparation (Aqueous Sample):
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[6]
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
-
Sample Preparation (Serum/Plasma):
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer and an organic solvent. A common mobile phase is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: Scan for maximum absorbance of 4-HPA (typically in the 230-280 nm range). A detection wavelength of 230 nm is often effective for similar compounds.[3]
-
-
Calibration and Quantification:
-
Prepare a stock solution of 4-HPA (e.g., 100 µg/mL) in the mobile phase.[3]
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.5 µg/mL to 5 µg/mL).[3]
-
Inject the standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 4-HPA in the samples from the calibration curve.
-
Quantitative Data (Representative)
The following table summarizes typical performance characteristics for HPLC methods analyzing similar aromatic acids.
| Parameter | Typical Value | Source |
| Linearity (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.10 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | [3] |
| Recovery | 90% - 103% | [8] |
| Precision (%RSD) | < 3% (Intra-day) | [8] |
HPLC Experimental Workflow
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for detecting trace levels of 4-HPA in complex biological matrices. The technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[9] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), ensuring high specificity and minimizing matrix interference.[10]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A reversed-phase column suitable for LC-MS (e.g., C18, 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 2-5%), ramp up to ~95% B to elute the compound, hold for a wash step, and then re-equilibrate at the initial conditions.[11]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI), likely in negative mode for the acidic proton.
-
MS Parameters:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: ~3,000 V.[7]
-
Drying Gas Temperature: ~200-300 °C.[7]
-
MRM Transition: This must be determined by infusing a pure standard of 4-HPA. The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 138.02). The product ion would be a characteristic fragment (e.g., loss of CO₂ resulting in m/z 94.03).
-
-
-
Calibration and Quantification:
-
Prepare calibration standards as described for HPLC, including an internal standard (e.g., a stable isotope-labeled version of 4-HPA, if available) to improve accuracy.
-
Analyze standards and samples using the optimized MRM method.
-
Quantify using the ratio of the analyte peak area to the internal standard peak area.
-
Quantitative Data (Representative)
The following table summarizes performance characteristics for LC-MS/MS methods analyzing similar small organic acids.
| Parameter | Typical Value | Source |
| Linearity (r²) | > 0.995 | [12] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | [7] |
| Limit of Quantitation (LOQ) | Low ng/mL range (e.g., 10 ppb) | [7] |
| Recovery | 93% | [7] |
| Precision (%RSD) | < 15% | [12] |
LC-MS/MS Experimental Workflow
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] this compound is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and hydroxyl groups. Therefore, a derivatization step is mandatory to convert these polar groups into less polar, more volatile esters and ethers (e.g., by silylation or trifluoroacetylation) prior to analysis.[13][14] This method provides excellent chromatographic resolution and definitive identification based on mass spectral fragmentation patterns.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation:
-
The sample must be completely dry. Lyophilize (freeze-dry) aqueous samples.
-
Extract 4-HPA from the sample matrix using a suitable organic solvent.
-
-
Derivatization (Silylation Example):
-
Place the dried extract in a reaction vial.
-
Add 50-100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete reaction.[13]
-
Cool the vial to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of the derivatized 4-HPA.[14]
-
-
Quantification:
-
Quantification is performed by constructing a calibration curve using standards that have undergone the same derivatization procedure as the samples.
-
Quantitative Data (Representative)
The following table summarizes typical performance for GC-MS analysis of derivatized organic acids.
| Parameter | Typical Value | Source |
| Linearity (r²) | > 0.99 | [15] |
| Limit of Detection (LOD) | 0.5 ng per injection | [14] |
| Quantification Range | 5 - 1000 ng | [14] |
| Precision (%RSD) | < 10% | General Expectation |
GC-MS Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Sample Preparation Guidelines | AxisPharm [axispharm.com]
- 7. agilent.com [agilent.com]
- 8. Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. | AcademicOA.com [academicoa.com]
- 10. vuir.vu.edu.au [vuir.vu.edu.au]
- 11. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrgc.eu [hrgc.eu]
- 14. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 4-Hydroxypicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-Hydroxypicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely recognized and effective method for synthesizing this compound is through the decarboxylation of 4-Hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid. This method is advantageous due to the commercial availability and straightforward synthesis of chelidamic acid from relatively inexpensive starting materials like chelidonic acid and ammonia. The subsequent selective mono-decarboxylation at the 6-position yields the desired this compound.
Q2: My decarboxylation of chelidamic acid is resulting in a low yield of this compound. What are the potential causes?
A2: Low yields in the decarboxylation of chelidamic acid can stem from several factors:
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Incomplete Reaction: The reaction time or temperature may be insufficient for complete decarboxylation. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
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Double Decarboxylation: Excessive heating or prolonged reaction times can lead to the loss of both carboxylic acid groups, resulting in the formation of 4-hydroxypyridine as a byproduct.
-
Suboptimal pH: The pH of the reaction medium can influence the rate of decarboxylation. Acidic conditions can sometimes facilitate the reaction, but extreme pH levels might lead to degradation of the product.
-
Impurities in Starting Material: The purity of the starting chelidamic acid is important. Impurities can interfere with the reaction and complicate the purification process.
Q3: How can I purify the final this compound product effectively?
A3: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Water or aqueous-organic solvent mixtures are often good starting points.
-
Acid-Base Extraction: Due to its acidic (carboxylic acid) and basic (pyridine nitrogen) nature, this compound's solubility is pH-dependent. This property can be exploited for purification by performing extractions at different pH values to remove neutral or more/less acidic/basic impurities.
-
Column Chromatography: For small-scale purifications or when dealing with difficult-to-remove impurities, column chromatography using silica gel or a suitable stationary phase can be employed.
Q4: What are the key parameters to control for optimizing the yield of this compound synthesis via decarboxylation?
A4: To optimize the yield, consider the following parameters:
-
Temperature: Carefully control the reaction temperature to favor mono-decarboxylation. A systematic study of different temperatures can help identify the optimal condition.
-
Reaction Time: Monitor the reaction to determine the point of maximum conversion to the desired product before significant formation of the double-decarboxylation byproduct occurs.
-
Solvent: The choice of solvent can impact the reaction rate and selectivity. High-boiling point solvents are often used for decarboxylation reactions.
-
Catalyst: While often carried out thermally, some decarboxylation reactions can be facilitated by the use of a catalyst. Investigating acid or metal-catalyzed decarboxylation could be a route to optimization.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction conditions (temperature, time) are not optimal. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Extend the reaction time and take aliquots to analyze for product formation. |
| Inactive starting material. | Verify the purity and identity of the starting chelidamic acid using analytical techniques such as NMR or melting point analysis. | |
| Formation of a Significant Amount of 4-Hydroxypyridine (Byproduct) | Excessive reaction temperature or time leading to double decarboxylation. | Reduce the reaction temperature and/or shorten the reaction time. Perform a time-course study to find the optimal reaction duration. |
| Difficulty in Isolating the Product | The product is highly soluble in the reaction solvent at room temperature. | After the reaction, cool the mixture in an ice bath to maximize precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure. |
| Incorrect pH during workup. | This compound is amphoteric. Adjust the pH of the aqueous solution to its isoelectric point to minimize its solubility and facilitate precipitation. | |
| Product is Impure After Initial Isolation | Incomplete reaction or presence of side products. | Purify the crude product by recrystallization from a suitable solvent.[1] Consider using a different solvent system for recrystallization if the initial one is ineffective. |
| Starting material co-precipitates with the product. | Optimize the pH during precipitation to selectively precipitate the product while keeping the starting material (chelidamic acid, which is more acidic) in solution. |
Experimental Protocols
Synthesis of Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid)
This protocol is adapted from a literature procedure for the synthesis of chelidamic acid from chelidonic acid and ammonia.[2]
Materials:
-
Chelidonic acid
-
30% aqueous ammonia solution
-
Activated carbon
-
37% hydrochloric acid
-
Deionized water
Procedure:
-
In a reaction vessel, cool 425 mL of 30% aqueous ammonia solution to 0°C.[2]
-
Slowly add 41.8 g (0.21 mol) of chelidonic acid to the cooled ammonia solution over a period of 1 hour with continuous stirring.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 48 hours.[2]
-
Remove the excess ammonia by distillation under reduced pressure.[2]
-
To the residue, add 50 mL of water and a small amount of activated carbon. Reflux the mixture for 15 minutes for decolorization.[2]
-
Filter the hot solution to remove the activated carbon.[2]
-
Cool the filtrate to room temperature and adjust the pH to 1 with 37% hydrochloric acid. A white solid will precipitate.[2]
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to obtain chelidamic acid.[2]
Expected Yield: ~98%[2]
Synthesis of this compound via Decarboxylation of Chelidamic Acid
This is a generalized protocol as specific literature conditions for this exact transformation were not found in the search results. Optimization of temperature and reaction time is recommended.
Materials:
-
Chelidamic acid
-
High-boiling point solvent (e.g., diphenyl ether, glycerol, or a suitable ionic liquid)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, add chelidamic acid.
-
Add a suitable high-boiling point solvent. The concentration should be adjusted to ensure good heat transfer and to keep the starting material and product in solution at the reaction temperature.
-
Flush the system with an inert gas.
-
Heat the reaction mixture to a temperature typically in the range of 180-250°C. The optimal temperature will need to be determined experimentally.
-
Monitor the reaction progress by TLC or HPLC by taking small aliquots from the reaction mixture.
-
Once the reaction has reached the desired level of conversion, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, it may be necessary to remove the solvent by vacuum distillation (if applicable) or to induce precipitation by adding a co-solvent in which the product is insoluble.
-
Purify the crude product by recrystallization.
Visualizations
References
troubleshooting low signal intensity with 4-Hydroxypicolinic acid matrix
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity and other issues when using 4-Hydroxypicolinic acid (4-HPA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity when using a 4-HPA matrix?
Low signal intensity with a 4-HPA matrix can arise from several factors, primarily related to improper sample preparation and the presence of contaminants. Key issues include poor co-crystallization of the analyte and matrix, suppression of the desired signal by salt adducts, and analyte degradation from excessive laser energy, leading to metastable decay.[1] The purity of the 4-HPA matrix itself is also a critical factor; using a high-purity or recrystallized matrix can significantly enhance signal-to-noise ratios.[1]
Q2: How do salt contaminants affect my MALDI signal with 4-HPA?
The complete removal of cations like sodium and potassium is crucial for the successful analysis of oligonucleotides.[1][2] These salts readily form adducts with the analyte, which diminishes the signal of the primary ion and can cause it to fall below the detection limit.[1] Magnesium salts are particularly damaging and can degrade the mass spectrum even at concentrations as low as 10⁻⁴ M.[1]
Q3: Can I use additives to improve my signal intensity with 4-HPA?
Yes, several additives can significantly improve signal intensity and resolution. Diammonium citrate (DAC) is a frequently used co-matrix that chelates sodium ions, thereby reducing adduct formation.[1][3] Sugar additives, such as fucose and fructose, have also been demonstrated to be effective.[1][4] These sugars help to minimize the transfer of excess laser energy to DNA molecules, which in turn reduces metastable decay and improves resolution, particularly at higher laser energies.[1][4]
Q4: What is the optimal solvent composition for a 4-HPA matrix solution?
The solvent composition plays a critical role in the co-crystallization of the 4-HPA matrix and the analyte, which is essential for obtaining high-quality mass spectra.[1][5][6] A commonly used solvent system is a 50:50 (v/v) mixture of acetonitrile and water.[2][7] The choice of solvent can also influence the efficiency of analyte transfer to the matrix.[8] For instance, using a more polar solvent can increase the contact time between the sample and the matrix solution, leading to improved analyte transfer.[8]
Q5: Should I prepare my 4-HPA matrix solution fresh?
While many matrix solutions are best prepared fresh, some evidence suggests that an aged 4-HPA solution may improve sensitivity for oligonucleotides. A solution that has been allowed to 'age' for up to two weeks, often turning brown, may provide better results.[9] However, for consistent and reproducible results, it is often recommended to prepare the working matrix solution fresh daily.[3]
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common challenge when working with a 4-HPA matrix. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Caption: A troubleshooting workflow for low signal intensity with 4-HPA.
Step 1: Evaluate Sample and Matrix Preparation
| Parameter | Recommended Specification | Potential Problem if Deviated |
| 4-HPA Purity | High purity, consider recrystallization | Low purity can introduce contaminants that suppress signal.[1] |
| Matrix Concentration | Typically 10-50 g/L in 50% ACN/H₂O | Sub-optimal concentration can lead to poor crystal formation.[10] |
| Co-Matrix Additive | Diammonium Citrate (DAC) at ~1-10 g/L | Absence can lead to significant sodium and potassium adducts, suppressing the analyte signal.[2][3] |
| Sample Purity | Free of non-volatile salts (Na+, K+, Mg²⁺) | Salts suppress analyte ionization and form adducts.[1][2] |
| Analyte Concentration | Typically 0.5-10 pmol/µL | Concentration too low can result in a signal below the detection limit. |
Step 2: Assess and Optimize Spotting Technique
| Technique | Description | Advantages |
| Dried-Droplet | Analyte and matrix are pre-mixed, then spotted and allowed to dry.[5] | Simple and widely used. |
| Two-Layer (Overlayer) | A layer of matrix is spotted and dried, followed by spotting the analyte on top.[2] | Can increase signal intensity by incorporating the analyte into the surface of the matrix crystals.[2] |
Step 3: Adjust Mass Spectrometer Parameters
| Parameter | Recommended Action | Rationale |
| Laser Fluence | Start at the desorption/ionization threshold and gradually increase. | Excessive laser energy can cause metastable decay of the analyte, reducing signal.[4] Using sugar additives can help mitigate this.[1][4] |
| Detector Voltage | Ensure the detector is operating within its optimal range. | A failing or improperly set detector will result in low signal across all samples. |
| Instrument Calibration | Perform a routine calibration check. | An uncalibrated instrument can lead to inaccurate mass assignments and apparent low intensity. |
Experimental Protocols
Protocol 1: Preparation of 4-HPA/Diammonium Citrate (DAC) Matrix Solution
This protocol is a standard method for preparing a 4-HPA matrix solution suitable for oligonucleotide analysis.
Caption: Workflow for preparing 4-HPA/DAC matrix solution.
Materials:
-
This compound (4-HPA)
-
Diammonium hydrogen citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare a saturated 4-HPA solution: Add 4-HPA to a 50:50 (v/v) mixture of acetonitrile and water until a sediment remains at the bottom after vortexing for 1 minute.[2]
-
Prepare a DAC stock solution: Dissolve diammonium hydrogen citrate in ultrapure water to a final concentration of 100 g/L.[2]
-
Prepare the working matrix solution: Combine the saturated 4-HPA solution and the DAC stock solution in a 9:1 volume ratio (e.g., 900 µL of 4-HPA solution and 100 µL of DAC solution).[2]
-
Vortex the mixture thoroughly. This working solution should ideally be prepared fresh for daily use.[3]
Protocol 2: Two-Layer (Dried-Droplet) Sample Spotting
This technique can enhance signal intensity by promoting the incorporation of the analyte onto the surface of the matrix crystals.[2]
Procedure:
-
Apply Matrix: Transfer 0.5 - 1.0 µL of the prepared 4-HPA/DAC matrix solution onto the MALDI target plate position.[2][11]
-
Dry Matrix: Allow the matrix spot to air dry completely at room temperature. This typically takes 5-10 minutes.[12]
-
Apply Analyte: Transfer 0.5 - 1.0 µL of the analyte solution (e.g., purified oligonucleotides dissolved in water) directly onto the dried matrix spot.[2][11]
-
Dry Analyte: Allow the analyte solution to air dry completely at room temperature before analysis.[12]
Protocol 3: MALDI Target Plate Cleaning
A clean target plate is essential for achieving good signal intensity and avoiding cross-contamination.
Procedure:
-
Initial Wipe: Remove old preparations from the target plate using a lint-free tissue wetted with 2-Propanol, followed by a tissue wetted with ultrapure water.[1]
-
Sonication (Step 1): Place the target plate in a suitable container and submerge it in 2-Propanol. Sonicate for 10 minutes.[1]
-
Sonication (Step 2): Submerge the plate in a solvent mixture of acetonitrile and 0.1% TFA in water or ultrapure water and sonicate for another 10-15 minutes.[1]
-
Rinsing: Thoroughly rinse the target plate with ultrapure water.
-
Drying: Dry the plate using a stream of high-purity nitrogen or argon. If pure gases are unavailable, allow the plate to air dry in a dust-free environment.[1]
Data Summary Tables
Table 1: Common Additives for 4-HPA Matrix
| Additive | Typical Concentration | Purpose | Reference(s) |
| Diammonium Citrate (DAC) | 1-10 mg/mL | Reduces alkali salt adducts. | [1][2][11] |
| Fucose | 3-6 g/L | Improves resolution, minimizes excess energy transfer. | [1][3][4] |
| Fructose | 1-4 g/L | Improves resolution, minimizes excess energy transfer. | [1][4] |
| Ammonium Monobasic Phosphate | 1-50 mM | Reduces matrix clusters and adducts, improves sensitivity. | [13][14] |
Table 2: Tolerance of 4-HPA Matrix to Common Contaminants
| Contaminant | Approximate Tolerable Concentration | Effect on Spectrum | Reference(s) |
| Sodium Chloride (NaCl) | ~10⁻² M | Adduct formation, signal suppression. | [1] |
| Potassium Chloride (KCl) | ~10⁻² M | Adduct formation, signal suppression. | [1] |
| Magnesium (Mg) Salts | ~10⁻⁴ M | Severe degradation of the mass spectrum. | [1] |
| Tris Buffer | 0.25 - 0.5 M | Can cause signal suppression. | [1] |
| EDTA (as ammonium salt) | 0.25 - 0.5 M | Generally well-tolerated. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. skb.skku.edu [skb.skku.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
- 6. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. help.waters.com [help.waters.com]
- 10. analusis.edpsciences.org [analusis.edpsciences.org]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 12. lcms.cz [lcms.cz]
- 13. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved spectra for MALDI MSI of peptides using ammonium phosphate monobasic in MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Adduct Formation with Picolinic Acid Matrices in MALDI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adduct formation when using 4-Hydroxypicolinic acid (4-HPA) and its isomers as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Note on 4-HPA vs. 3-HPA: While this guide addresses this compound, much of the published literature and established protocols focus on its isomer, 3-Hydroxypicolinic acid (3-HPA). 3-HPA is a well-regarded "cool" matrix, particularly effective for the analysis of oligonucleotides and nucleic acids because it minimizes analyte fragmentation.[1][2] The principles and protocols for reducing adduct formation are largely applicable to both isomers.
Frequently Asked Questions (FAQs)
Q1: What are adducts and why are they a problem in MALDI-MS?
In mass spectrometry, an adduct is an ion formed when a target molecule associates with other ions present in the sample or matrix.[3] This is a significant issue in MALDI-MS for several reasons:
-
Signal Dilution: Adduct formation splits the analyte signal among multiple ionic species (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). This reduces the intensity of the desired protonated molecular ion, making it harder to detect, especially for low-abundance analytes.[3][4]
-
Spectral Complexity: The presence of multiple adduct peaks complicates the mass spectrum, making data interpretation difficult and potentially leading to misidentification of compounds.[4][5]
-
Suppression of Ionization: High concentrations of adduct-forming ions, particularly alkali metals, can interfere with the ionization of the target analyte and its peptides.[5]
Q2: What are the most common adducts observed with picolinic acid matrices?
When using matrices like 3-HPA or 4-HPA, several types of adducts can be observed:
-
Alkali Metal Adducts: The most prevalent are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1] These are common contaminants in laboratory environments.
-
Matrix Adducts: The analyte can form adducts with the matrix itself or its fragments.[3][6] These can appear as complex clusters in the low-mass range of the spectrum.[5]
-
Ammonium Adducts: When using additives like diammonium citrate, ammonium adducts ([M+NH₄]⁺) can form. This is often an intentional intermediate step to prevent sodium/potassium adducts.[7]
Q3: Where do sodium and potassium contaminants come from?
Alkali metal ions are ubiquitous and can be introduced at multiple stages of sample preparation.[5] Common sources include:
-
Solvents and buffers (e.g., water, acetonitrile).[5]
-
Glassware, which can leach sodium ions.
-
Plastics used for sample storage and preparation.[5]
-
Insufficiently purified analyte samples or matrix material.
Q4: How can I reduce or eliminate sodium and potassium adducts?
A multi-step approach combining chemical additives and proper sample handling is most effective:
-
Use Matrix Additives: Incorporate an ammonium salt, most commonly diammonium citrate (DAC), into the matrix solution.[8] Ammonium ions are provided in excess to out-compete sodium and potassium ions for binding to the analyte.[9]
-
Clean the Sample: Before mixing with the matrix, treat the analyte solution with a cation-exchange resin.[1][10] These resins replace unwanted sodium and potassium ions with protons or ammonium ions.
-
Ensure Reagent Purity: Use high-purity solvents and MALDI matrix. Trace impurities in the matrix can be a significant source of adduct-forming ions.[11]
-
Optimize Lab Practices: Meticulously clean the MALDI target plate before use to remove residual salts and contaminants.[12]
Q5: What are the recommended additives for 4-HPA/3-HPA and what concentrations should I use?
Diammonium citrate (DAC) is the most widely recommended additive for picolinic acid matrices when analyzing oligonucleotides.[8] It actively suppresses the formation of alkali metal adducts.[11] Other additives like ammonium phosphate can also be effective.[5][13] For applications requiring very high resolution, sugar additives such as fucose have been shown to improve results.[8]
Q6: Do different sample spotting techniques affect adduct formation?
Yes, the way the sample and matrix are applied to the MALDI target can influence results. The two most common methods are:
-
Dried-Droplet Method: The analyte and matrix solutions are pre-mixed and then spotted onto the target. This is the most common and straightforward technique.[14][15]
-
Two-Layer Method: A layer of the matrix solution is first spotted and allowed to dry completely. The analyte solution is then spotted on top of the dried matrix layer.[12] This can sometimes lead to better incorporation of the analyte into the matrix crystals and improve signal intensity.[16]
Q7: Can the purity of my 4-HPA matrix affect adduct formation?
Absolutely. Using an ultra-pure matrix can significantly improve the quality of MALDI-TOF spectra.[11] Matrices of lower purity often contain trace amounts of metal salts, which directly contribute to adduct peaks and increase the chemical noise in the background of the spectrum.
Data Presentation: Quantitative Summaries
Table 1: Common Adducts and Their Mass Differences
This table helps in the quick identification of adduct peaks in your mass spectrum by calculating the mass difference from the expected protonated molecule ([M+H]⁺).
| Adduct Ion | Formula | Approximate Mass Difference (Da) |
| Ammonium | [M+NH₄]⁺ | +18.03 |
| Sodium | [M+Na]⁺ | +22.99 |
| Potassium | [M+K]⁺ | +38.96 |
Data sourced from common adduct tables.[17]
Table 2: Recommended Additives and Concentrations for Picolinic Acid Matrices
The following concentrations are commonly cited for preparing 3-HPA matrix solutions for oligonucleotide analysis.
| Additive/Co-Matrix | Recommended Concentration | Purpose | Reference(s) |
| Diammonium Citrate (DAC) | 1 mg/mL - 10 mg/mL | Reduces alkali salt adducts | [18][19] |
| Ammonium Citrate | ~16 mg/mL (0.07 M) | Reduces alkali salt adducts | [11] |
| Fucose | 6 g/L (in sample solution) | Improves peak resolution | [8] |
| Ammonium Phosphate | 1-50 mM | Reduces alkali salt adducts | [5] |
Experimental Protocols
Protocol 1: Preparation of 3-HPA/Diammonium Citrate (DAC) Matrix Solution
This is a standard protocol for preparing a 3-HPA matrix solution optimized for oligonucleotide analysis.[19]
-
Prepare DAC Stock Solution (1 mg/mL): Dissolve 1 mg of diammonium citrate into 1 mL of high-purity deionized water. Vortex thoroughly and spin down.
-
Prepare 3-HPA/DAC Matrix Solution (15 mg/mL): Dissolve 15 mg of high-purity 3-Hydroxypicolinic acid into the 1 mL of DAC stock solution.
-
Mix and Store: Vortex the solution thoroughly to ensure the 3-HPA is fully dissolved. For best results, this solution can be stored for a few days in the dark at room temperature.[19] Prepare fresh for critical applications.[11]
Protocol 2: Sample Desalting with Cation-Exchange Resin
This protocol should be performed on the analyte solution before mixing it with the matrix to remove alkali metal contaminants.[1]
-
Prepare Resin: Use a small amount (~5 µg) of a cation-exchange resin (e.g., Dowex 50W-X8) that has been pre-equilibrated with ammonium ions.
-
Treat Sample: Add the prepared resin directly to the oligonucleotide sample solution (e.g., 0.63 µM in deionized water).
-
Incubate: Gently agitate the mixture for several minutes.
-
Separate Resin: Centrifuge the sample to pellet the resin beads. Carefully pipette the supernatant (the desalted analyte solution) into a new tube, leaving the resin behind. The sample is now ready to be mixed with the matrix solution.
Protocol 3: MALDI Target Spotting Techniques
Method A: Dried-Droplet (Co-mixing) [15]
-
Mix: In a microcentrifuge tube, mix the desalted analyte solution and the prepared 3-HPA/DAC matrix solution in a 1:1 volume ratio.
-
Spot: Pipette 0.5 - 1.0 µL of the mixture onto a clean MALDI target plate position.
-
Dry: Allow the droplet to air-dry completely at room temperature before analysis.[19]
Method B: Two-Layer [12]
-
Spot Matrix: Pipette 0.5 - 1.0 µL of the prepared 3-HPA/DAC matrix solution onto the MALDI target.
-
Dry Matrix: Allow the matrix spot to air-dry completely.
-
Spot Analyte: Carefully spot 0.5 - 1.0 µL of the desalted analyte solution directly on top of the dried matrix spot.
-
Dry Analyte: Allow the second layer to air-dry completely before analysis.
Visualizations
References
- 1. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in the detection of low concentration protein digests on a MALDI TOF/TOF workstation by reducing alpha-cyano-4-hydroxycinnamic acid adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual analyte-matrix adduct ions and mechanism of their formation in MALDI TOF MS of benzene-1,3,5-tricarboxamide and urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Improved Detection of Polysulfated Oligosaccharides by Mass Spectrometry Applicable to Miniaturized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. skb.skku.edu [skb.skku.edu]
- 13. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. utoledo.edu [utoledo.edu]
- 16. benchchem.com [benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Enhancing the Solubility of 4-Hydroxypicolinic Acid for Experimental Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of 4-Hydroxypicolinic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is generally described as being slightly soluble in water.[1] While experimentally determined quantitative data is limited, computational predictions suggest a potential aqueous solubility ranging from approximately 5.49 mg/mL to 22.3 mg/mL. For comparison, the related compound picolinic acid (without the 4-hydroxy group) is highly soluble in water (approximately 862.5 g/kg at 20°C), suggesting the hydroxyl group may reduce aqueous solubility.[2]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What can I do?
Precipitation in aqueous buffers is a common issue. The following strategies can be employed to enhance solubility:
-
pH Adjustment: The solubility of this compound, being a carboxylic acid, is expected to be highly pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. It is recommended to determine the pH-solubility profile of the compound for your specific assay conditions.
-
Use of Co-solvents: Adding a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds. Common co-solvents for biological assays include DMSO, ethanol, and PEG 400.
-
Salt Formation: Converting the acidic this compound to a salt form, such as a sodium or potassium salt, can dramatically improve its aqueous solubility.
Q3: What is the best way to prepare a stock solution of this compound for cell-based assays?
For cell-based assays, it is crucial to minimize solvent toxicity. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or higher, depending on its solubility in DMSO).
-
For your experiment, dilute the DMSO stock solution in a stepwise manner into your cell culture medium.
-
Ensure the final concentration of DMSO in the assay is low, typically below 0.5%, to avoid cellular toxicity. It is also good practice to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Q4: Can I heat the solution to dissolve this compound?
Gentle heating can be used to aid dissolution. However, it is important to be cautious as excessive heat can lead to degradation of the compound. If you choose to heat the solution, do so gently and for a minimal amount of time. Always check for any changes in the appearance of the solution that might indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound is poorly soluble in the aqueous buffer at the final concentration. | 1. Optimize pH: Adjust the pH of the aqueous buffer to a more alkaline value (e.g., pH 7.4 or higher) to increase the solubility of the acidic compound. 2. Use Co-solvents: Incorporate a small percentage of a co-solvent like ethanol or PEG 400 in your final assay buffer. 3. Stepwise Dilution: Perform serial dilutions in the aqueous buffer to avoid a sudden change in solvent polarity. |
| Inconsistent results between experiments | Variability in the preparation of the this compound solution. | 1. Standardize Protocol: Ensure a consistent and well-documented protocol for preparing the solution is followed for every experiment. 2. Fresh Solutions: Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C) to prevent degradation. |
| Cloudiness or precipitation in the stock solution over time | The compound may be degrading or precipitating out of solution upon storage. | 1. Check Storage Conditions: Ensure the stock solution is stored at the recommended temperature and protected from light. 2. Filter Sterilize: If using for cell culture, filter the stock solution through a 0.22 µm syringe filter to remove any precipitates before use. |
Quantitative Solubility Data
As experimental data for this compound is limited, the following table provides predicted aqueous solubility and experimental data for the related compound, picolinic acid, for comparison.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | ~5.49 - 22.3 mg/mL | Predicted values. |
| Picolinic acid | Water | ~862.5 g/kg (~862.5 mg/mL) at 20°C | Experimental data.[2] |
| Picolinic acid | Ethanol | ~57.1 g/kg (~57.1 mg/mL) at 20°C | Experimental data.[2] |
| Picolinic acid | Acetonitrile | ~17.0 g/kg (~17.0 mg/mL) at 20°C | Experimental data.[2] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[3]
Materials:
-
This compound
-
Buffer solutions at pH 1.2, 4.5, and 6.8
-
Vials
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to vials containing the buffer solutions of different pH values.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the solubility (in mg/mL) against the pH to generate a pH-solubility profile.
Protocol 2: Preparation of this compound Sodium Salt
This is a general procedure for the preparation of a sodium salt of a carboxylic acid and may need to be optimized for this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol or Methanol
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable alcohol (e.g., ethanol or methanol).
-
In a separate container, prepare a solution of one molar equivalent of sodium hydroxide or sodium bicarbonate in the same solvent.
-
Slowly add the basic solution to the this compound solution while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the sodium salt of this compound. The salt can be further purified by recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Generalized small molecule signaling pathway.
References
- 1. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
addressing signal suppression effects of 4-Hydroxypicolinic acid
A Note to Researchers: While 4-Hydroxypicolinic acid (4-HPA) is a recognized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, it is less commonly documented in scientific literature compared to its isomer, 3-Hydroxypicolinic acid (3-HPA). The troubleshooting guides and protocols provided here are based on established principles for acidic matrices like picolinic and cinnamic acid derivatives. These strategies are highly applicable to 4-HPA, but may require minor optimization for your specific analytical needs.
Troubleshooting Guides
This section provides solutions to common issues encountered during MALDI-MS experiments using this compound as a matrix.
Problem 1: Low to No Analyte Signal Intensity
-
Question: I am not seeing any peaks corresponding to my analyte, or the signal-to-noise ratio is very poor. What could be the cause and how can I fix it?
-
Answer: Low signal intensity when using a 4-HPA matrix can stem from several factors, primarily related to sample preparation and the presence of contaminants. Key issues include improper co-crystallization of the analyte and matrix, the presence of salt adducts which can suppress the desired signal, and the use of a suboptimal laser fluence.
Troubleshooting Steps:
-
Assess Sample Purity: The presence of salts (e.g., sodium, potassium, magnesium) is a primary cause of signal suppression. These salts can form adducts with the analyte, reducing the intensity of the primary ion.
-
Solution: Ensure your analyte is desalted using appropriate methods such as dialysis, drop dialysis, or reverse-phase chromatography.
-
-
Optimize Matrix-to-Analyte Ratio: An incorrect ratio can lead to poor co-crystallization, where the analyte is not effectively incorporated into the matrix crystals.
-
Solution: Experiment with different matrix-to-analyte molar ratios. A common starting point is a 1000:1 to 10,000:1 ratio.
-
-
Improve Co-crystallization Technique: The way the sample and matrix are mixed and dried on the MALDI target is crucial.
-
Solution: Try different spotting techniques. The dried-droplet method is common, but a two-layer technique (spotting the matrix first, letting it dry, and then spotting the analyte on top) can sometimes yield better results.
-
-
Adjust Laser Fluence: Excessive laser energy can cause fragmentation of the analyte, while insufficient energy will result in poor desorption/ionization.
-
Solution: Gradually increase the laser power until an optimal signal is achieved without significant fragmentation.
-
-
Problem 2: High Background Noise and Matrix-Related Peaks
-
Question: My mass spectrum is dominated by peaks from the 4-HPA matrix itself (monomers, clusters, and fragments), obscuring my analyte signal, especially in the low mass range. How can I reduce this interference?
-
Answer: The formation of matrix-related ions is a common phenomenon that can interfere with the detection of low molecular weight analytes.
Troubleshooting Steps:
-
Utilize Matrix Additives: Certain additives can suppress the formation of matrix clusters and reduce alkali adducts.
-
Solution: Add diammonium citrate or ammonium phosphate to your 4-HPA matrix solution. These additives can reduce the formation of sodium and potassium adducts, leading to a cleaner spectrum.[1]
-
-
Implement a Washing Step: A post-crystallization wash can remove excess matrix and salts from the sample spot.
-
Solution: After the matrix-analyte spot has completely dried on the target, gently wash the spot with a small droplet of cold, deionized water or a dilute ammonium salt solution.[1] Carefully remove the droplet after a few seconds and allow the spot to air-dry completely before analysis.
-
-
Use High-Purity Matrix: Impurities in the 4-HPA can contribute to background noise.
-
Solution: Use a high-purity grade of 4-HPA. If you suspect impurities, recrystallizing the matrix can improve its quality.
-
-
Problem 3: Poor Mass Resolution and Broad Peaks
-
Question: My analyte peaks are broad and poorly resolved. What is causing this and how can I improve the resolution?
-
Answer: Poor mass resolution can be caused by several factors, including excessive laser energy leading to metastable decay, non-homogenous crystal formation, and the presence of unresolved salt adducts.
Troubleshooting Steps:
-
Incorporate "Cooling" Additives: Sugar additives can help to minimize the transfer of excess laser energy to the analyte, thus reducing fragmentation and improving resolution.[2]
-
Solution: Add fucose or fructose to your 4-HPA matrix solution. This has been shown to be effective with 3-HPA and is likely to improve results with 4-HPA as well.[2]
-
-
Refine Spotting Technique for Homogenous Crystals: The goal is to create a homogenous "sweet spot" of matrix-analyte co-crystals.
-
Solution: Try different solvents for your matrix preparation to influence crystal formation. A faster drying time can sometimes lead to smaller, more uniform crystals.
-
-
Ensure Thorough Desalting: As mentioned previously, salt adducts can lead to peak broadening.
-
Solution: Re-evaluate your sample desalting procedure to ensure it is effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of signal suppression when using 4-HPA matrix?
-
A1: The most common cause of signal suppression is the presence of contaminants, particularly alkali metal salts (sodium and potassium), in the sample. These salts can form adducts with the analyte and the matrix, which interfere with the ionization of the analyte of interest. Other factors include improper co-crystallization of the analyte and matrix, and the formation of large matrix clusters.
-
-
Q2: How do additives like diammonium citrate help in reducing signal suppression?
-
A2: Diammonium citrate acts in two primary ways. Firstly, the ammonium ions can competitively displace sodium and potassium ions, which reduces the formation of alkali adducts with the analyte. Secondly, it can act as a proton source, which may enhance the ionization of certain analytes, leading to a better signal-to-noise ratio.[3]
-
-
Q3: Can 4-HPA be used for analytes other than oligonucleotides?
-
A3: While its isomer, 3-HPA, is well-known for its excellent performance with oligonucleotides, picolinic acid-based matrices can also be used for other classes of molecules. However, for peptides and proteins, matrices like sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA) generally provide better results.[4] For small molecules, matrix interference in the low mass range can be a significant issue, and optimization with additives is often necessary.
-
-
Q4: When should I consider using an alternative matrix to 4-HPA?
-
A4: If you have tried the troubleshooting steps above and are still unable to obtain a satisfactory signal, you might consider an alternative matrix. The choice of matrix is highly dependent on the analyte. For oligonucleotides, 3-HPA is a standard choice. For proteins, sinapinic acid is often preferred, and for peptides, α-cyano-4-hydroxycinnamic acid is a common option.[4]
-
Data Presentation
Table 1: Comparison of Common MALDI Matrices for Different Analytes
| Analyte Class | Recommended Matrix | Rationale |
| Oligonucleotides & Nucleic Acids | 3-Hydroxypicolinic acid (3-HPA) | Minimizes fragmentation, providing "soft" ionization.[4] |
| Peptides (< 5 kDa) | α-Cyano-4-hydroxycinnamic acid (CHCA) | High ionization efficiency, ideal for low-abundance peptides.[4] |
| Proteins (> 5 kDa) | Sinapinic Acid (SA) | Standard matrix for high molecular weight proteins.[4] |
| Glycans | 2,5-Dihydroxybenzoic acid (DHB) | Less background noise in the low mass region. |
Table 2: Summary of Troubleshooting Strategies for 4-HPA Signal Suppression
| Strategy | Primary Effect | Target Issue |
| Sample Desalting | Removes alkali metal salts. | Analyte signal suppression, peak broadening due to adducts. |
| Addition of Diammonium Citrate | Reduces alkali adducts and suppresses matrix clusters. | [M+Na]+, [M+K]+ adducts, matrix-related background.[3] |
| Addition of Sugars (e.g., Fructose) | Reduces metastable fragmentation. | Poor mass resolution and peak broadening.[2] |
| Post-Crystallization Washing | Removes salts and excess matrix. | High background noise.[1] |
| Optimize Matrix-to-Analyte Ratio | Improves co-crystallization. | Low signal intensity. |
| Adjust Laser Fluence | Optimizes desorption/ionization. | Low signal intensity or excessive fragmentation. |
Experimental Protocols
Protocol 1: Preparation of 4-HPA Matrix Solution with Diammonium Citrate
This protocol is a standard method for preparing a 4-HPA matrix solution designed to reduce signal suppression from alkali adducts.
-
Prepare Saturated 4-HPA Solution:
-
Add this compound to a 50:50 (v/v) mixture of acetonitrile and ultrapure water in a microcentrifuge tube until a saturated solution is formed (i.e., a small amount of solid remains at the bottom).
-
Vortex the tube for 1 minute to ensure maximum dissolution.
-
Centrifuge the tube to pellet the undissolved solid.
-
-
Prepare Diammonium Citrate Solution:
-
Dissolve diammonium citrate in ultrapure water to a concentration of 100 mg/mL.
-
-
Combine Solutions:
-
In a new tube, combine the saturated 4-HPA supernatant and the diammonium citrate solution in a 9:1 (v/v) ratio (e.g., 900 µL of 4-HPA solution and 100 µL of diammonium citrate solution).
-
-
Final Preparation:
-
Vortex the final matrix solution briefly.
-
Before use, it is recommended to filter the solution through a 0.2 µm syringe filter to remove any particulates.
-
Protocol 2: Dried-Droplet Sample Spotting
This is the most common method for preparing a sample on a MALDI target.
-
Mix Sample and Matrix:
-
In a microcentrifuge tube, mix your analyte solution with the prepared 4-HPA matrix solution. A 1:1 (v/v) ratio is a good starting point.
-
-
Spot onto Target:
-
Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
-
Dry:
-
Allow the spot to air dry at room temperature. The spot should appear as a thin film of fine crystals.
-
-
Analyze:
-
Once completely dry, the target plate can be loaded into the mass spectrometer.
-
Protocol 3: Post-Crystallization Washing
This technique can be used to further reduce salt contamination and background noise.
-
Prepare Sample Spot:
-
Follow Protocol 2 to prepare your matrix-analyte spot on the MALDI target and allow it to dry completely.
-
-
Wash the Spot:
-
Gently place a 0.5 - 1.0 µL droplet of cold, deionized water onto the surface of the dried spot.
-
-
Remove Wash Solution:
-
After 5-10 seconds, carefully remove the water droplet using the edge of a pipette tip or by gently touching the edge of the droplet with a lint-free wipe. Be careful not to disturb the crystals.
-
-
Dry:
-
Allow the spot to air-dry completely before analysis.
-
Mandatory Visualization
References
- 1. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Hydroxypicolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Hydroxypicolinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, focusing on a common synthetic route: the oxidation of 2-methyl-4-pyridinol.
| Problem | Potential Causes | Suggested Solutions |
| Low or Inconsistent Yield | - Inefficient mixing leading to localized "hot spots" or poor reactant contact.- Poor temperature control, causing side reactions.- Incomplete reaction due to insufficient reaction time or reagent stoichiometry.- Product loss during work-up and isolation. | - Evaluate and optimize the reactor's agitation system (impeller type, speed).- Improve heat transfer by ensuring appropriate reactor jacketing and heat transfer fluid flow rate.- Implement in-process controls (e.g., HPLC, UPLC) to monitor reaction completion.- Optimize pH and temperature for product precipitation and choose appropriate filter media to minimize losses. |
| High Levels of Impurities | - Over-oxidation or side-chain reactions due to excessive temperature or oxidant concentration.- Incomplete reaction leading to residual starting material.- Contamination from raw materials or equipment. | - Control the rate of addition of the oxidizing agent.- Optimize the reaction temperature and time.- Ensure the purity of starting materials and thorough cleaning of reactors between batches.- Develop a robust purification method, such as recrystallization with an optimized solvent system. |
| Poor Product Color (Discoloration) | - Presence of colored impurities from side reactions.- Thermal degradation of the product during reaction or drying.- Contamination from metal ions. | - Use activated carbon treatment during the recrystallization step.- Optimize drying conditions (temperature, vacuum) to prevent thermal decomposition.- Use glass-lined or other appropriate non-reactive reactors to avoid metal leaching. |
| Difficult Product Filtration | - Formation of very fine particles or an oily precipitate.- Clogging of the filter medium. | - Optimize the crystallization process (cooling rate, anti-solvent addition rate) to control particle size.- Introduce a seeding step to promote the growth of larger crystals.- Consider using a different type of filter or a filter aid, though this may introduce new impurities. |
| Inconsistent Crystal Form (Polymorphism) | - Variations in crystallization conditions (solvent, temperature, cooling rate).- Presence of impurities that can influence crystal nucleation and growth. | - Standardize the crystallization protocol and ensure tight control over all parameters.- Characterize the desired crystal form and develop analytical methods to monitor for polymorphism (e.g., XRD, DSC).- Purify the crude product to a consistent level before the final crystallization step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the oxidation of 2-methyl-4-pyridinol?
A1: The primary safety concerns include:
-
Thermal Runaway: Oxidation reactions are often highly exothermic. Poor heat removal at a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is crucial.
-
Off-gassing: The reaction may produce gaseous by-products. The reactor system must be equipped with an adequate venting and scrubbing system to handle the gas evolution safely.
-
Handling of Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO₄) are hazardous and must be handled with appropriate personal protective equipment (PPE). Their addition to the reaction mixture should be carefully controlled to avoid uncontrolled reactions.
Q2: How does the choice of solvent impact the scale-up of the crystallization process?
A2: The solvent choice is critical for a successful scale-up. Key considerations include:
-
Solubility Profile: The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures to ensure a high recovery.
-
Safety and Environmental Profile: At scale, large volumes of solvent are used. Therefore, solvents with lower toxicity, higher flash points, and better environmental profiles are preferred.
-
Crystal Habit: The solvent can influence the crystal shape and size, which in turn affects filtration and drying characteristics.
-
Regulatory Acceptance: For pharmaceutical applications, the chosen solvent must be acceptable according to regulatory guidelines (e.g., ICH guidelines).
Q3: What are the key differences in process control between lab-scale and plant-scale synthesis?
A3: Key differences include:
-
Heat and Mass Transfer: These are much more significant challenges at scale due to the lower surface-area-to-volume ratio of large reactors. Mixing and temperature control require more robust and carefully designed equipment.
-
Addition Rates: The rate of reagent addition, which might be very fast in the lab, needs to be carefully controlled at scale to manage heat evolution and maintain optimal reaction conditions.
-
Instrumentation and Automation: Plant-scale synthesis relies more heavily on process analytical technology (PAT) and automation for consistent process control and safety.
Q4: How can I minimize batch-to-batch variability during scale-up?
A4: To minimize variability, you should:
-
Develop a Robust Process: Identify critical process parameters (CPPs) and establish proven acceptable ranges (PARs) for them.
-
Standardize Operating Procedures (SOPs): Ensure that all operations are performed consistently according to well-documented procedures.
-
Control Raw Material Quality: Implement specifications for all starting materials and reagents.
-
Utilize In-Process Controls (IPCs): Monitor the reaction at key stages to ensure it is proceeding as expected before moving to the next step.
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for the Oxidation of 2-methyl-4-pyridinol
| Parameter | Lab-Scale (1 L vessel) | Pilot-Scale (100 L vessel) | Key Scale-Up Consideration |
| 2-methyl-4-pyridinol | 50 g | 5.0 kg | Maintaining reactant ratios. |
| Oxidizing Agent (e.g., KMnO₄) | 150 g | 15.0 kg | Controlled addition rate to manage exotherm. |
| Solvent (e.g., Water) | 500 mL | 50 L | Solvent volume may need to be adjusted to manage slurry concentration. |
| Reaction Temperature | 70-80 °C | 70-80 °C | Requires efficient reactor heating/cooling system to maintain this range. |
| Addition Time | 30 minutes | 4-6 hours | Slower addition is necessary to control the exothermic reaction. |
| Reaction Time | 2-4 hours | 4-8 hours | May be longer due to slower addition and mixing dynamics. |
| Expected Yield (Crude) | 75-85% | 70-80% | A slight decrease in yield is common upon scale-up. |
Table 2: Common Impurities and Their Potential Sources
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 2-methyl-4-pyridinol | Incomplete oxidation. | Monitor reaction completion by IPC; ensure sufficient oxidant and reaction time. |
| Over-oxidized by-products | Excessive temperature or oxidant. | Tightly control reaction temperature and oxidant stoichiometry. |
| Picolinic acid (from oxidation of potential 2-methylpyridine impurity) | Impure starting material. | Use high-purity 2-methyl-4-pyridinol. |
| Manganese dioxide (MnO₂) | By-product of KMnO₄ oxidation. | Efficient filtration and washing of the crude product. |
Experimental Protocols
Key Experiment: Lab-Scale Synthesis of this compound via Oxidation
Disclaimer: This is a hypothetical protocol for illustrative purposes. All laboratory work should be conducted with appropriate safety precautions.
-
Reaction Setup:
-
To a 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-methyl-4-pyridinol (50.0 g) and water (500 mL).
-
Stir the mixture to form a suspension. Heat the mixture to 70 °C.
-
-
Oxidation:
-
In a separate beaker, dissolve potassium permanganate (150 g) in water (400 mL).
-
Slowly add the potassium permanganate solution to the reaction mixture via the addition funnel over a period of 30-45 minutes, maintaining the internal temperature between 70-80 °C. The reaction is exothermic and may require external cooling to control the temperature.
-
After the addition is complete, stir the reaction mixture at 80 °C for 3 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide by-product. Wash the filter cake with hot water (2 x 100 mL).
-
Combine the filtrates and adjust the pH to approximately 3-4 with concentrated hydrochloric acid.
-
Cool the solution in an ice bath for 1-2 hours to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum at 60 °C.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol mixture) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
stability issues of 4-Hydroxypicolinic acid in solution
Welcome to the technical support center for 4-Hydroxypicolinic acid (4-HPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-HPA in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of this compound in solution.
Issue 1: Precipitation or cloudiness in the solution upon storage.
-
Possible Cause 1: Low Solubility. this compound is known to be only slightly soluble in water.[1] The concentration of your solution may be too high, leading to precipitation, especially if the storage temperature is lower than the preparation temperature.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
If it redissolves, consider diluting the stock solution to a lower concentration for storage.
-
For future preparations, consider using a co-solvent if compatible with your experimental system.
-
-
-
Possible Cause 2: pH Shift. The solubility of 4-HPA, being an acidic compound, is likely pH-dependent. A shift in the pH of your solution during storage could decrease its solubility.
-
Solution:
-
Measure the pH of the solution.
-
Use a buffered solvent system to maintain a stable pH. The optimal pH for solubility will likely be neutral to slightly basic, where the carboxylic acid is deprotonated.
-
-
-
Possible Cause 3: Salt Formation. If your solution contains metal ions, these could potentially form insoluble salts with 4-HPA.
-
Solution: Use high-purity water and reagents to prepare your solutions. If metal ion contamination is suspected, consider using a chelating agent if it does not interfere with your experiment.
-
Issue 2: Discoloration of the solution (e.g., turning yellow or brown) over time.
-
Possible Cause 1: Oxidation. The hydroxypyridine ring system can be susceptible to oxidation, especially when exposed to air (oxygen) and light. This is a common degradation pathway for phenolic compounds.
-
Solution:
-
-
Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can cause the degradation of aromatic compounds.
-
Solution: As with oxidation, store solutions in light-protected containers.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) at 2-8°C is also recommended.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its slight solubility in water, it is advisable to start with a small amount of solvent and gradually add more.[1] Gentle warming and sonication can aid in dissolution. If you require a higher concentration, you may need to adjust the pH to be slightly basic or use a co-solvent such as DMSO or ethanol, depending on the compatibility with your downstream application.
Q3: How long can I store a solution of this compound?
A3: There is limited specific data on the long-term stability of 4-HPA in various solutions. It is highly recommended to prepare solutions fresh. If storage is necessary, it should be for the shortest duration possible, at 2-8°C, and protected from light and air. For critical applications, it is advised to perform a stability study under your specific storage conditions.
Q4: My 4-HPA solution has changed color. Can I still use it?
A4: A change in color typically indicates chemical degradation. The presence of degradation products could interfere with your experiment or lead to erroneous results. Therefore, it is strongly recommended to discard the discolored solution and prepare a fresh one.
Quantitative Data on Stability
Currently, there is a lack of published quantitative data on the stability of this compound in various solutions. Researchers are encouraged to perform their own stability studies relevant to their experimental conditions. A general approach to such a study is outlined in the experimental protocols section.
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in Aqueous Solution
-
Preparation of 4-HPA Solution:
-
Prepare a solution of 4-HPA in your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Ensure the 4-HPA is fully dissolved. If necessary, use gentle warming or sonication.
-
-
Establishment of Storage Conditions:
-
Aliquot the solution into several sets of vials.
-
Set 1 (Control): Analyze immediately (Time 0).
-
Set 2 (Room Temperature, Light): Store on a lab bench at ambient temperature and light.
-
Set 3 (Room Temperature, Dark): Store at ambient temperature in a light-protected container (e.g., amber vial or wrapped in foil).
-
Set 4 (Refrigerated, Dark): Store at 2-8°C in a light-protected container.
-
Set 5 (Frozen, Dark): Store at -20°C in a light-protected container.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Allow the refrigerated and frozen samples to come to room temperature before analysis.
-
-
Analysis:
-
Analyze the concentration of 4-HPA in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visually inspect the solutions for any changes in color or for the presence of precipitate.
-
-
Data Interpretation:
-
Plot the concentration of 4-HPA as a function of time for each storage condition.
-
Determine the rate of degradation under each condition.
-
Visualizations
Caption: Troubleshooting workflow for 4-HPA solution instability.
Caption: Potential degradation pathways of 4-HPA in solution.
Caption: Factors affecting 4-HPA solution stability.
References
Technical Support Center: Quantification of 4-Hydroxypicolinic Acid in Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the quantification of 4-Hydroxypicolinic acid (4-HPA) in complex matrices such as plasma, urine, or tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying 4-HPA in biological samples?
A1: Both High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[1][2][3][4] GC-MS typically requires a derivatization step to make the polar 4-HPA molecule volatile.[5][6]
Q2: What are the key considerations for sample preparation when analyzing 4-HPA?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method for plasma or serum samples, but it may result in less clean extracts and potential matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized to selectively extract acidic compounds like 4-HPA.[8][9][10]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for concentration of the analyte, leading to higher sensitivity. Anion exchange or polymeric reversed-phase sorbents are suitable for 4-HPA.[11][12][13]
Q3: How can I improve the peak shape of 4-HPA in reversed-phase HPLC?
A3: Peak tailing is a common issue for acidic compounds like 4-HPA.[14][15][16] To improve peak shape:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of 4-HPA to ensure it is in its neutral form.
-
Buffer Strength: Use a sufficient buffer concentration (e.g., 10-25 mM) to maintain a constant mobile phase pH.[15]
-
Column Choice: Use a high-purity silica column with end-capping to minimize interactions with residual silanol groups.[15]
-
Sample Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase to avoid peak distortion.[16]
Q4: Is derivatization necessary for GC-MS analysis of 4-HPA?
A4: Yes, derivatization is essential for GC-MS analysis of 4-HPA. Its hydroxyl and carboxylic acid functional groups make it polar and non-volatile. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[5][17]
Troubleshooting Guides
HPLC & LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Inappropriate mobile phase pH; Column overload.[14][15][16] | Adjust mobile phase pH to suppress ionization of 4-HPA. Use a high-purity, end-capped C18 column. Reduce sample concentration or injection volume.[14][15] |
| Inconsistent Retention Times | Fluctuations in column temperature; Inconsistent mobile phase composition; Column degradation.[18] | Use a column oven for stable temperature control. Prepare fresh mobile phase daily and ensure proper mixing. Replace the column if it's old or has been exposed to harsh conditions.[18] |
| Low Sensitivity/Poor Ionization (LC-MS) | Ion suppression from co-eluting matrix components; Suboptimal ion source parameters.[1][3][19][20] | Improve sample cleanup using SPE. Optimize chromatographic separation to move 4-HPA away from interfering peaks. Tune ion source parameters (e.g., capillary voltage, gas flow, temperature).[3][19] |
| Carryover | Adsorption of 4-HPA in the injector or column. | Use a stronger needle wash solution. Inject a blank solvent after a high concentration sample. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Response | Incomplete derivatization; Thermal degradation in the injector. | Optimize derivatization conditions (reagent volume, temperature, and time).[17] Use a lower injector temperature and a deactivated liner. |
| Multiple Peaks for 4-HPA | Incomplete derivatization leading to multiple derivatives (e.g., mono- and di-silylated). | Increase the amount of derivatizing reagent and/or extend the reaction time.[6] |
| Poor Reproducibility | Inconsistent derivatization; Sample degradation. | Ensure precise and consistent addition of derivatization reagents. Analyze samples immediately after derivatization or store them under appropriate conditions to prevent degradation. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 4-HPA in Human Plasma
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Sample Preparation: Protein Precipitation [7]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 4-HPA).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for 4-HPA and its internal standard.
Protocol 2: GC-MS Quantification of 4-HPA in Urine
This protocol requires derivatization.
1. Sample Preparation: Liquid-Liquid Extraction [8][9]
-
To 500 µL of urine, add an internal standard.
-
Acidify the sample to pH < 2 with HCl.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under nitrogen.
2. Derivatization [17]
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions (Example)
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of derivatized 4-HPA and the internal standard.
Quantitative Data Summary
The following tables provide examples of the quantitative data that should be generated during method validation. The values are illustrative and based on typical performance for similar analytical methods.[21][22][23]
Table 1: HPLC-UV Method Performance (Example)
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
Table 2: LC-MS/MS Method Performance (Example)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 108% |
| Matrix Effect (%) | 88 - 110% |
Table 3: GC-MS Method Performance (Example)
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 9% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: LC-MS/MS workflow for 4-HPA quantification in plasma.
Caption: Troubleshooting logic for 4-HPA peak tailing in HPLC.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. longdom.org [longdom.org]
- 21. longdom.org [longdom.org]
- 22. longdom.org [longdom.org]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 4-Hydroxypicolinic Acid and 3-Hydroxypicolinic Acid as MALDI Matrices
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the selection of an appropriate matrix is paramount for successful Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis. This guide provides a detailed comparison of two isomeric matrices, 4-Hydroxypicolinic acid (4-HPA) and 3-Hydroxypicolinic acid (3-HPA).
While 3-HPA is a well-established and extensively documented matrix, particularly for the analysis of oligonucleotides, publicly available experimental data on the performance of 4-HPA as a MALDI matrix is notably scarce. This guide will therefore focus on the known performance of 3-HPA, providing a benchmark for the potential evaluation of 4-HPA, and compare it with other commonly used matrices.
Performance Comparison of MALDI Matrices
The choice of a MALDI matrix is highly dependent on the class of analyte being investigated. The following tables summarize the performance of 3-HPA in comparison to other standard matrices for different types of biomolecules. Due to the lack of available data, a direct comparison with 4-HPA is not currently possible.
Table 1: Performance for Oligonucleotide and Nucleic Acid Analysis
| Matrix | Performance | Key Characteristics |
| 3-Hydroxypicolinic acid (3-HPA) | Excellent | Minimizes fragmentation, providing "soft" ionization crucial for labile molecules.[1][2] Often used with co-matrices like diammonium citrate to reduce alkali adduct formation and improve spectral quality.[1] |
| This compound (4-HPA) | Data Not Available | - |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Good | Effective for smaller oligonucleotides (up to 25 bases).[1] |
| 6-Aza-2-thiothymine (ATT) | Good | Useful for the analysis of smaller oligonucleotides.[1] |
| 3,4-Diaminobenzophenone (DABP) | Excellent | Reported to provide better resolution and less fragmentation than 3-HPA in some studies.[1] |
Table 2: Performance for Peptide and Protein Analysis
| Matrix | Performance | Key Characteristics |
| 3-Hydroxypicolinic acid (3-HPA) | Poor to Fair | Generally not recommended for proteomics.[1] Results in lower signal intensity and sequence coverage compared to standard peptide and protein matrices.[1] |
| This compound (4-HPA) | Data Not Available | - |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Excellent | The preferred matrix for peptides (< 5 kDa) due to its high ionization efficiency.[1] |
| Sinapinic Acid (SA) | Excellent | The standard matrix for high molecular weight proteins (> 5 kDa).[1] |
| 2,5-Dihydroxybenzoic acid (DHB) | Good | A versatile matrix suitable for a broad range of peptide and protein sizes.[1] |
Table 3: Performance for Small Molecule Analysis
| Matrix | Performance | Key Characteristics |
| 3-Hydroxypicolinic acid (3-HPA) | Fair | Has been used for some small molecules, such as sophorolipids, where it has shown superior performance.[1][3] However, matrix-related ions can interfere in the low mass range. |
| This compound (4-HPA) | Data Not Available | - |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Good | Commonly used for small molecule analysis, but can have significant matrix background. |
| 2,5-Dihydroxybenzoic acid (DHB) | Good | Widely used for various classes of small molecules. |
| 9-Aminoacridine (9-AA) | Excellent | Particularly effective for negative ion mode analysis of acidic lipids.[4] |
Experimental Protocols
Detailed methodologies are critical for reproducible and high-quality MALDI-MS results. Below are established protocols for the preparation of 3-HPA and other common matrices.
Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) Matrix Preparation for Oligonucleotides
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Prepare the Solvent Mixture: Mix equal volumes of acetonitrile and ultrapure water (1:1, v/v).
-
Prepare the Additive Solution: Prepare a 10 mg/mL stock solution of diammonium citrate in ultrapure water.
-
Prepare the 3-HPA Matrix Solution:
-
For a saturated solution, add an excess of 3-HPA to the 1:1 ACN/water solvent and vortex thoroughly for at least 1 minute. A small amount of undissolved matrix should remain.
-
Alternatively, a common concentration is 50 mg/mL of 3-HPA in the ACN/water mixture.
-
-
Final Matrix Solution: Mix 9 parts of the 3-HPA solution with 1 part of the diammonium citrate stock solution.
-
Clarify the Solution: Centrifuge the final matrix solution to pellet any undissolved material. Use the supernatant for spotting.
Sample Preparation (Dried-Droplet Method):
-
Mix the analyte solution (e.g., purified oligonucleotides) with the final matrix solution at a 1:1 ratio (v/v).
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature before analysis.
Protocol 2: α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation for Peptides
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the Matrix Solution: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile, 49.9% deionized water, and 0.1% TFA. To do this, add an excess of CHCA powder to the solvent, vortex thoroughly, and centrifuge to pellet the undissolved solid. The supernatant is the saturated matrix solution.
Sample Preparation (Dried-Droplet Method):
-
Mix the peptide sample (typically 0.1-1 pmol/µL) with the saturated CHCA solution at a 1:1 ratio (v/v).
-
Spot 0.5 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
Protocol 3: Sinapinic Acid (SA) Matrix Preparation for Proteins
Materials:
-
Sinapinic acid (SA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the Matrix Solution: Prepare a saturated solution of sinapinic acid in a mixture of 50% acetonitrile and 0.1% TFA in water.
Sample Preparation (Dried-Droplet Method):
-
Mix the protein sample (typically 1-10 pmol/µL) with the saturated SA solution at a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the sample to air dry at room temperature.
Visualizing MALDI Workflows and Ionization
To better understand the experimental process and the underlying principles of MALDI-MS, the following diagrams illustrate the general workflow and a proposed ionization mechanism for picolinic acid-based matrices.
Conclusion
3-Hydroxypicolinic acid stands out as a superior matrix for the MALDI-MS analysis of oligonucleotides due to its ability to facilitate soft ionization and minimize analyte fragmentation.[1][2] Its performance is suboptimal for peptides and proteins, for which matrices like CHCA and sinapinic acid are the established standards.[1] The utility of this compound as a MALDI matrix remains an open area for investigation, with a clear lack of comparative data in the current scientific literature. Researchers are encouraged to rely on the well-documented performance of 3-HPA and other standard matrices for established applications while considering the potential for novel applications of less-studied matrices like 4-HPA in future methodological development.
References
A Head-to-Head Comparison: 4-Hydroxypicolinic Acid vs. α-Cyano-4-hydroxycinnamic Acid for Peptide Analysis in MALDI-MS
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for peptide analysis, the choice of matrix is a critical determinant of experimental success. An appropriate matrix facilitates efficient ionization, leading to high-quality mass spectra with excellent sensitivity and resolution. This guide provides a comprehensive comparison of two commonly available matrices, 4-Hydroxypicolinic acid (HPA) and α-cyano-4-hydroxycinnamic acid (CHCA), to inform the selection process for peptide analysis.
While both HPA and CHCA are effective matrices in MALDI-MS, their optimal applications differ significantly. The experimental evidence overwhelmingly supports α-cyano-4-hydroxycinnamic acid (CHCA) as the superior matrix for peptide analysis, particularly for peptides with a molecular weight below 10 kDa. Conversely, this compound (HPA) is the established matrix of choice for the analysis of oligonucleotides and nucleic acids, where it excels at minimizing fragmentation. For peptide analysis, however, HPA generally yields suboptimal results characterized by lower signal intensity and reduced sequence coverage.
Quantitative Performance Comparison
Direct quantitative comparisons focusing on HPA for peptide analysis are scarce in the literature, primarily because it is not the recommended matrix for this application. However, the performance of CHCA is well-documented and serves as a benchmark. The following table summarizes the widely accepted performance characteristics of each matrix for peptide analysis.
| Analyte Class | Matrix | Performance Rating & Key Characteristics |
| Peptides (< 5 kDa) | This compound (HPA) | Fair to Poor: Generally results in lower signal intensity and reduced sequence coverage compared to CHCA. Not the preferred matrix for proteomics applications.[1] |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Excellent: Exhibits high ionization efficiency and is the preferred matrix for low-abundance peptides.[1] It is considered a "gold standard" for peptide analysis. | |
| Proteins (> 5 kDa) | This compound (HPA) | Poor: Not recommended for the analysis of high molecular weight proteins.[1] |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Good: Effective for peptides and smaller proteins up to approximately 20 kDa. For larger proteins, matrices like sinapinic acid are often preferred. |
To illustrate the performance capabilities of a leading peptide matrix, the following table presents data on the sequence coverage achieved with CHCA and a structurally related, enhanced matrix, 4-chloro-α-cyanocinnamic acid (Cl-CCA), for the tryptic digest of Bovine Serum Albumin (BSA). This data highlights the sensitivity of optimized matrices for peptide analysis at low sample concentrations.
| Sample Amount | α-Cyano-4-hydroxycinnamic acid (CHCA) Sequence Coverage | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) Sequence Coverage |
| 100 fmol | 72% | 79% |
| 10 fmol | 56% | 70% |
| 1 fmol | 18% | 52% |
| 200 amol | 0% | 25% |
This data is adapted from a comparative study of CHCA and Cl-CCA and is provided to demonstrate typical performance metrics for a dedicated peptide matrix.
The Underlying Science: Why CHCA Excels for Peptides
The superior performance of CHCA in peptide analysis is attributed to its chemical properties that favor the "soft" ionization of peptides. In the MALDI process, the matrix absorbs the energy from the laser and facilitates the transfer of a proton to the analyte, in this case, the peptide. This process results in the generation of predominantly singly charged peptide ions, which are then accelerated and detected by the mass spectrometer. CHCA's structure and acidity are well-suited for this proton transfer to a wide range of peptides.
In contrast, HPA, while an excellent energy absorber, is less efficient at promoting the ionization of peptides, leading to weaker signals. Its primary advantage lies in its ability to ionize oligonucleotides with minimal fragmentation, a crucial requirement for nucleic acid analysis.
Experimental Protocols
Reproducible and high-quality MALDI-MS data are contingent on meticulous sample preparation. Below are detailed protocols for the preparation of both HPA and CHCA matrices.
Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation for Peptides
This protocol is a standard method for preparing CHCA matrix for the analysis of peptides and protein digests.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a solvent mixture of 50:50 (v/v) acetonitrile and deionized water.
-
Add TFA to the solvent mixture to a final concentration of 0.1%.
-
Create a saturated solution of CHCA by adding the matrix powder to the solvent mixture until a small amount of undissolved solid remains at the bottom of the tube.
-
Vortex the solution thoroughly for at least one minute to ensure saturation.
-
Prior to use, centrifuge the saturated CHCA solution to pellet the undissolved solid.
-
For sample spotting, mix the peptide sample with the supernatant of the CHCA matrix solution, typically in a 1:1 ratio, directly on the MALDI target plate.
-
Allow the mixture to air dry completely, forming co-crystals of the matrix and peptide analyte.
Protocol 2: this compound (HPA) Matrix Preparation for Oligonucleotides
This protocol is standard for preparing HPA, the preferred matrix for nucleic acid analysis.
Materials:
-
This compound (HPA)
-
Diammonium citrate
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Prepare a solvent mixture of 50:50 (v/v) acetonitrile and deionized water.
-
Dissolve HPA in the solvent mixture to a concentration of 50 mg/mL.
-
Prepare a separate solution of diammonium citrate in deionized water.
-
Add the diammonium citrate solution to the HPA solution as a co-matrix. Diammonium citrate helps to reduce the formation of sodium and potassium adducts, leading to cleaner spectra.
-
For sample spotting, mix the oligonucleotide sample with the HPA/diammonium citrate matrix solution.
-
Apply the mixture to the MALDI target plate and allow it to dry.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the general workflow for MALDI-MS peptide analysis and the logical decision process for matrix selection.
References
A Head-to-Head Comparison of MALDI Matrices for Oligonucleotide Analysis: Alternatives to 4-Hydroxypicolinic Acid
For researchers, scientists, and drug development professionals engaged in the mass spectrometry of nucleic acids, the choice of the right matrix is a critical factor that dictates the quality and reliability of the data. While 4-Hydroxypicolinic acid (4-HPA), and its commonly used isomer 3-Hydroxypicolinic acid (3-HPA), have long been the go-to matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry of oligonucleotides, a range of alternative matrices offer distinct advantages in terms of performance and analyte compatibility.[1][2] This guide provides an objective comparison of prominent alternative matrices to 4-HPA, supported by experimental data and detailed protocols to inform your matrix selection.
The ideal MALDI matrix for oligonucleotide analysis should facilitate efficient desorption and ionization, while minimizing fragmentation and adduct formation, ultimately leading to high resolution and signal-to-noise ratios.[3][4] Key alternatives to 4-HPA that have demonstrated considerable promise include 6-Aza-2-thiothymine (ATT) and 2',4',6'-Trihydroxyacetophenone (THAP).[1][2][3] This guide will focus on a head-to-head comparison of these matrices against the traditional 3-HPA.
Performance Benchmark: A Quantitative Comparison
The selection of a MALDI matrix can significantly impact the quality of mass spectrometry data for oligonucleotides. The following table summarizes the performance of 6-Aza-2-thiothymine (ATT) and 2',4',6'-Trihydroxyacetophenone (THAP) in comparison to 3-Hydroxypicolinic acid (3-HPA), based on key performance metrics for the analysis of a 16-mer oligonucleotide.
| Matrix | Additive | Average Measured Mass (Da) | Standard Deviation (Da) | Accuracy (%) | Key Advantages |
| 6-Aza-2-thiothymine (ATT) | Diammonium Citrate | 4821.9 | 0.8 | >99.99% | High accuracy and resolution, minimal fragmentation.[3][5] |
| 3-Hydroxypicolinic Acid (3-HPA) | Diammonium Citrate | 4823.5 | 2.1 | ~99.97% | "Soft" ionization, minimal fragmentation of large oligonucleotides.[1][3] |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Diammonium Citrate | 4824.1 | 2.5 | +0.039% | Good for smaller oligonucleotides.[1][5] |
Calculated Mass of 16-mer Oligonucleotide (5'-TTT AGA GTC TGC TCC C-3'): 4822.2 Da
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results in MALDI-TOF MS analysis of oligonucleotides.
Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) with Diammonium Citrate (DAC)
Matrix Solution Preparation:
-
Prepare a stock solution of 3-HPA at 50 mg/mL in a 1:1 (v/v) mixture of acetonitrile and deionized water.[3]
-
Prepare a stock solution of Diammonium Citrate (DAC) at 50 mg/mL in deionized water.[3]
-
For the final matrix solution, mix the 3-HPA stock solution and the DAC stock solution. A common preparation involves creating a saturated solution of 3-HPA in 50% acetonitrile/water and adding a diammonium hydrogen citrate solution to a final concentration of 10 g/L.[6]
-
Vortex the solution thoroughly.
Sample Preparation:
-
Dissolve the purified oligonucleotide sample in deionized water to a concentration of 1-10 µM.[3]
Spotting Technique (Dried-Droplet Method):
-
Mix the oligonucleotide sample and the prepared 3-HPA matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).[7]
-
Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.[7]
-
Allow the droplet to air dry at room temperature before analysis.[7]
Protocol 2: 6-Aza-2-thiothymine (ATT) with Diammonium Citrate (DAC)
Matrix Solution Preparation:
-
Prepare a 20 mM ammonium citrate solution in deionized water.[3]
-
Prepare a saturated solution of ATT in a 1:1 (v/v) mixture of acetonitrile and the 20 mM ammonium citrate solution.[5] A common concentration is 10 mg/mL.[4]
Sample Preparation:
-
Dissolve the purified oligonucleotide sample in deionized water to a concentration of 1-10 µM.[5]
Spotting Technique (Dried-Droplet Method):
-
Mix 3 µL of the ATT/ammonium citrate matrix solution with 1 µL of the oligonucleotide sample solution.[5]
-
Pipette 1 µL of the mixture onto the MALDI target plate.[5]
-
Allow the droplet to air-dry at room temperature. For faster drying, a vacuum desiccator can be used.[5]
Protocol 3: 2',4',6'-Trihydroxyacetophenone (THAP) with Diammonium Citrate (DAC)
Matrix Solution Preparation:
-
Prepare a solution of THAP at 20 mg/mL in 90% acetonitrile.[3][8]
-
Add Diammonium Hydrogen Citrate to this solution to a final concentration of 50 mg/mL.[3][8]
-
Vortex until the THAP and DAC are fully dissolved.[3]
Sample Preparation:
-
Dissolve the purified oligonucleotide sample in deionized water to a concentration of 1-10 µM.
Spotting Technique (Dried-Droplet Method):
-
Mix the oligonucleotide sample and the prepared THAP matrix solution in a 1:1 ratio.
-
Apply 0.5 to 1.0 µL of this solution onto the MALDI sample plate.[9]
-
Allow the matrix-sample mixture to co-crystallize through evaporation at room temperature.[9]
Experimental Workflow and Decision Logic
The following diagrams illustrate the general experimental workflow for comparing MALDI matrices and the key factors influencing the selection of an optimal matrix.
Conclusion
While 3-HPA remains a robust and widely used matrix for the MALDI-MS analysis of oligonucleotides, alternative matrices, particularly 6-Aza-2-thiothymine (ATT), offer significant advantages in terms of accuracy, resolution, and reduced fragmentation.[3] For researchers prioritizing the highest quality data for oligonucleotide sequencing and characterization, ATT, especially when co-crystallized with diammonium citrate, presents a compelling alternative to traditional matrices. 2',4',6'-Trihydroxyacetophenone (THAP) also serves as a viable option, particularly for the analysis of smaller oligonucleotides. The choice of matrix should be guided by the specific analytical requirements, including the size and nature of the oligonucleotide and the desired performance metrics. The provided protocols offer a starting point for the optimization of your MALDI-MS experiments for nucleic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. skb.skku.edu [skb.skku.edu]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. proteochem.com [proteochem.com]
Comparative Guide to Analytical Method Validation for 4-Hydroxypicolinic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data quality, reliability, and regulatory compliance. This guide provides a comparative overview of analytical techniques applicable to the quantification of 4-Hydroxypicolinic acid, a key chemical entity in various research and development settings. While specific validated method data for this compound is not extensively published, this guide draws upon established validation parameters for structurally similar compounds, such as 4-Hydroxybenzoic acid, to provide a reliable framework for methodology comparison.
The primary techniques suitable for the analysis of small, polar aromatic acids like this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is characterized by specific performance metrics.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and the nature of the study. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods based on data from analogous compounds.
| Validation Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | ~1.3 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL[1] | ~2.5 ng/mL |
| Accuracy (% Recovery) | 94.6% - 107.2%[1] | Quantitative |
| Precision (%RSD) | < 2.0%[1] | Not explicitly stated |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are representative of the procedures used for the analysis of compounds structurally similar to this compound and can be adapted accordingly.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct quantification of this compound in various sample matrices.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% Phosphoric acid in water) and an organic solvent (e.g., Acetonitrile).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[1]
Validation Procedures:
-
Specificity: Demonstrated by the absence of interfering peaks from the blank and placebo at the retention time of the analyte.[1]
-
Linearity: Assessed by analyzing a series of standard solutions over a concentration range (e.g., 0.5 µg/mL to 4.0 µg/mL).[1] The correlation coefficient of the calibration curve should be ≥ 0.999.[1]
-
Accuracy: Determined by the recovery of known amounts of the analyte spiked into a placebo matrix.[1]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate and column temperature and observing the effect on the results.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high sensitivity and specificity, particularly for complex matrices, but requires a derivatization step to increase the volatility of this compound.
Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix.
-
Derivatization: The extracted analyte is derivatized to make it volatile. A common approach for acidic and hydroxyl groups is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). The sample is incubated at an elevated temperature (e.g., 65°C) to ensure complete reaction.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature which is then held.
-
Injection Mode: Splitless or split injection depending on the analyte concentration.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Validation Procedures:
The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are assessed in a similar manner to the HPLC-UV method, with the calibration standards and quality control samples undergoing the complete extraction and derivatization procedure.
Visualizing the Workflow
To provide a clear understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship between its key parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
References
A Comparative Analysis of the Chelating Properties of Hydroxypicolinic Acid Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the metal ion chelation capabilities of 3-, 4-, 5-, and 6-hydroxypicolinic acid, supported by experimental data and detailed methodologies.
Hydroxypicolinic acids, a group of pyridine-based organic compounds, have garnered significant interest in various scientific fields due to their potential as chelating agents. Their molecular structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, allows them to form stable complexes with a variety of metal ions. This property is of particular importance in pharmaceutical development, where they are explored for their potential in treating diseases related to metal ion imbalance, and in analytical chemistry for metal ion detection and sequestration. This guide provides a comparative study of the chelating properties of four hydroxypicolinic acid isomers: 3-hydroxypicolinic acid, 4-hydroxypicolinic acid, 5-hydroxypicolinic acid, and 6-hydroxypicolinic acid, with a focus on their interactions with biologically and environmentally relevant metal ions such as Iron(III), Copper(II), Zinc(II), and Aluminum(III).
Comparative Chelating Properties: A Quantitative Overview
The efficacy of a chelating agent is primarily determined by the stability of the complexes it forms with metal ions. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a stronger and more stable complex. The following table summarizes the available stability constant data for the interaction of hydroxypicolinic acid isomers with selected metal ions.
| Isomer | Metal Ion | Stoichiometry (Metal:Ligand) | log K / log β | Method | Reference/Comment |
| 3-Hydroxypicolinic Acid | Fe(III) | 1:1 ([FeL]+), 1:2 ([FeL2]-) | Not explicitly stated | Spectrophotometry, Potentiometric Titration | Formation of different complex species is pH-dependent.[1] A thermodynamic study has been conducted.[2] |
| Ga(III) | 1:1, 1:2, 1:3 | log β1 = 7.04, log β2 = 13.09, log β3 = 17.74 | Potentiometric Titration, 1H NMR, UV-Vis | Study conducted at 25°C in 0.16 M NaCl.[2] | |
| Zn(II) | Mononuclear complexes | Not explicitly stated | Potentiometric Titration, UV-Vis, 1H NMR | [2] | |
| This compound | - | - | Data not available | - | - |
| 5-Hydroxypicolinic Acid | - | - | Data not available | - | - |
| 6-Hydroxypicolinic Acid | Cu(II) | - | Not explicitly stated | Synthesis of complex reported | [3] |
Note: The stability constants (K or β) are highly dependent on experimental conditions such as pH, temperature, and ionic strength. The lack of available data for 4-, 5-, and 6-hydroxypicolinic acid isomers highlights a significant area for future research.
Experimental Protocols
The determination of stability constants is crucial for understanding and comparing the chelating properties of these isomers. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The formation of metal-ligand complexes results in the release of protons, causing a change in pH. By analyzing the titration curve, the stability constants of the metal complexes can be calculated.
Materials:
-
Hydroxypicolinic acid isomer
-
Metal salt solution (e.g., FeCl₃, CuCl₂, ZnCl₂, AlCl₃) of known concentration
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)
-
Potentiometer with a pH electrode
-
Thermostated titration vessel
-
Burette
-
Computer software for data analysis (e.g., SUPERQUAD)
Procedure:
-
Solution Preparation: Prepare stock solutions of the ligand, metal salt, strong acid, and strong base with accurately known concentrations.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titrations: Perform a series of titrations at a constant temperature (e.g., 25 °C) and ionic strength (e.g., 0.1 M KCl):
-
Acid Calibration: Titrate a known volume of the strong acid with the strong base to determine the standard potential of the electrode.
-
Ligand Titration: Titrate a solution containing the ligand and the strong acid with the strong base to determine the protonation constants of the ligand.
-
Metal-Ligand Titration: Titrate a solution containing the metal ion, the ligand, and the strong acid with the strong base. The metal-to-ligand ratio can be varied to investigate the formation of different complex species.
-
-
Data Analysis: The collected potentiometric data (volume of base added vs. pH) is then processed using specialized software to calculate the stability constants (log K or log β) of the metal-ligand complexes.
Spectrophotometric Determination of Iron(III) Chelation
This method is based on the formation of a colored complex between Fe(III) and the hydroxypicolinic acid isomer. The absorbance of the solution is measured at a specific wavelength, and the concentration of the complex is determined using a calibration curve.
Materials:
-
3-Hydroxypicolinic acid
-
Standard Iron(III) solution (e.g., prepared from FeCl₃)
-
Buffer solution (e.g., acetate buffer for pH 5.5)
-
Solvent (e.g., 40% (v/v) ethanol-water medium)
-
Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard Fe(III) solutions of known concentrations.
-
Complex Formation: To a known volume of each standard solution and the sample solution in separate volumetric flasks, add an excess of the 3-hydroxypicolinic acid solution. Add the buffer solution to adjust the pH to the optimal value for complex formation (e.g., pH 5.5). Dilute to the mark with the solvent and mix well.
-
Absorbance Measurement: Allow the solutions to stand for a sufficient time for the color to develop completely. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the Fe(III)-ligand complex against a reagent blank.
-
Data Analysis: Plot a calibration curve of absorbance versus the concentration of the Fe(III) standards. Determine the concentration of Fe(III) in the sample solution by interpolating its absorbance on the calibration curve. The stability constant can be determined by analyzing the absorbance data at different metal-to-ligand ratios.[1]
Visualizing Chelation and Experimental Workflow
To better understand the concepts and processes involved in this comparative study, the following diagrams have been generated using the Graphviz DOT language.
Caption: Logical relationship of the comparative study.
Caption: General chelation of a metal ion.
Caption: Potentiometric titration workflow.
Discussion and Future Directions
The available data, although limited, suggests that 3-hydroxypicolinic acid is a promising chelator for Fe(III) and Ga(III).[1][2] The formation of multiple complex species with Fe(III) indicates a versatile binding capability that is pH-dependent. The lack of quantitative data for 4-, 5-, and 6-hydroxypicolinic acid isomers represents a significant knowledge gap. Further research is imperative to fully characterize the chelating properties of these isomers and to enable a comprehensive comparison.
Future studies should focus on:
-
Systematic determination of the stability constants of all four isomers with a wide range of metal ions, including Fe(III), Cu(II), Zn(II), and Al(III), using standardized experimental conditions.
-
Detailed thermodynamic studies using techniques like Isothermal Titration Calorimetry (ITC) to elucidate the enthalpic and entropic contributions to complex formation.
-
Computational modeling to predict the structures and stabilities of the metal complexes and to understand the structure-activity relationships among the isomers.
By systematically investigating the chelating properties of these hydroxypicolinic acid isomers, the scientific community can unlock their full potential in various applications, from the development of novel therapeutics to the design of advanced materials for environmental remediation.
References
Cross-Validation of 4-Hydroxypicolinic Acid: A Comparative Guide for Mass Spectrometry Applications
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the selection of an appropriate matrix is paramount for achieving high-quality, reproducible data. This guide provides a comparative analysis of 4-Hydroxypicolinic acid (4-HPA), primarily in the context of its potential use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
It is important to note that while this compound (4-HPA) is commercially available, there is a notable scarcity of published experimental data detailing its performance compared to more established MALDI matrices.[1][2] Much of the available literature focuses on its structural isomer, 3-Hydroxypicolinic acid (3-HPA), which is a well-characterized and widely used matrix, especially for the analysis of oligonucleotides and nucleic acids.[3][4][5]
This guide will therefore provide a comparative framework based on established alternatives and the known performance of its closely related isomer, 3-HPA, to offer a predictive and practical resource for researchers considering the use of 4-HPA. Cross-validation against these benchmarks is essential for any new application.
Performance Comparison of MALDI Matrices
The efficacy of a MALDI matrix is highly dependent on the class of analyte being investigated. The following tables summarize the performance of the well-documented 3-HPA isomer and other common matrices for the analysis of key biomolecule classes. This data serves as a crucial baseline for the experimental validation of 4-HPA.
Table 1: Performance Comparison for Oligonucleotide & Nucleic Acid Analysis
| Matrix | Performance Grade | Key Characteristics | References |
| 3-Hydroxypicolinic Acid (3-HPA) | Excellent | The matrix of choice for nucleic acids; provides minimal fragmentation ("soft" ionization). Performance is significantly enhanced with co-matrices like diammonium citrate to reduce salt adducts. | [3][6] |
| Picolinic Acid | Very Good | Reported to be superior to 3-HPA for all oligonucleotides, effective for mixed-base oligonucleotides up to 190 bases. | [7] |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Good | Particularly effective for smaller oligonucleotides (up to 25 bases). | [3] |
| 2,5-Dihydroxybenzoic Acid (DHB) | Good | A versatile matrix, also suitable for carbohydrates and lipids. | [8] |
| 6-Aza-2-thiothymine (ATT) | Good | Useful for smaller oligonucleotides and non-covalently bound complexes due to its near-neutral pH. | [3][8] |
Table 2: Performance Comparison for Peptide and Protein Analysis
| Matrix | Performance Grade | Key Characteristics | References |
| α-Cyano-4-hydroxycinnamic Acid (CHCA/HCCA) | Excellent | Preferred matrix for peptides and smaller proteins (<20 kDa). High ionization efficiency. Hydrophobic character matches well with many tryptic peptides. | [3][8][9] |
| Sinapinic Acid (SA) | Excellent | The standard matrix for larger proteins (>10 kDa). | [3][10] |
| 2,5-Dihydroxybenzoic Acid (DHB) | Good | Suitable for a broad range of protein sizes and offers less background noise in the low mass region. Considered a more hydrophilic matrix. | [3][8] |
| 3-Hydroxypicolinic Acid (3-HPA) | Poor to Fair | Generally not recommended. Exhibits lower signal intensity and sequence coverage for peptides and proteins compared to CHCA and SA. | [3] |
Table 3: Performance Comparison for Lipid Analysis
| Matrix | Performance Grade | Key Characteristics | References |
| 2,5-Dihydroxybenzoic Acid (DHB) | Excellent | Considered a matrix of choice for initiating lipid analysis due to its versatility and good performance across many lipid classes. | [11] |
| α-Cyano-4-hydroxycinnamic Acid (CHCA) | Excellent | An excellent matrix for in-situ analysis of lipids directly from tissue sections in positive ion mode. | [12] |
| 9-Aminoacridine (9-AA) | Excellent | Recommended for acidic lipids and analysis in negative ion mode, providing very good signal-to-noise ratios. | [12][13] |
| Norharmane (NOR) | Excellent | Provides the greatest increase in sensitivity for neutral lipids (e.g., triacylglycerols) when used with MALDI-2 post-ionization. | [14] |
| 4-Chloro-α-cyanocinnamic acid (ClCCA) | Specialized | Uniquely enables the detection of specific lipid modifications, such as phosphatidylethanolamine chloramines, which are not detectable with DHB. | [11] |
Experimental Protocols
Reproducibility in MALDI-MS is critically dependent on meticulous sample preparation. The following protocols provide detailed methodologies for matrix preparation and sample spotting.
Protocol 1: General Purpose Dried-Droplet Method
This is the most common and straightforward method for sample preparation and can be used as a starting point for evaluating 4-HPA.
Materials:
-
Matrix (e.g., 4-HPA, CHCA, DHB, SA)
-
Analyte, dissolved in an appropriate solvent
-
Solvent system (typically a mixture of Acetonitrile (ACN) and water with 0.1% Trifluoroacetic Acid (TFA))
-
MALDI target plate
-
Pipettes
Procedure:
-
Prepare Matrix Solution: Create a saturated solution of the matrix in the chosen solvent system (e.g., 50:50 ACN/H₂O with 0.1% TFA).[9] Vortex thoroughly and centrifuge for a few seconds to pellet any undissolved solid. The supernatant is the working matrix solution. For quantitative work, a defined concentration (e.g., 10 mg/mL) is often preferred.
-
Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte solution and the matrix solution. A 1:1 volume ratio is a common starting point, but ratios from 1:5 to 5:1 (analyte:matrix) may be explored for optimization.[9]
-
Spot onto Target: Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. This process allows the analyte to co-crystallize with the matrix molecules.
-
Analysis: Once the spot is fully dried, the target plate can be loaded into the mass spectrometer for analysis.
Protocol 2: Specific Protocol for 3-HPA with Oligonucleotides (Adaptable for 4-HPA)
This protocol is optimized for nucleic acid analysis using 3-HPA and often includes a co-matrix to improve data quality.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Co-matrix: Diammonium hydrogen citrate (DAC)
-
Oligonucleotide sample (typically 1-10 pmol/µL in water)
-
Solvent: Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare 3-HPA Stock Solution: Prepare a solution of 3-HPA in 50% ACN. A concentration of 10 mg/mL is a typical starting point.[15]
-
Prepare DAC Stock Solution: Prepare a 10 mg/mL stock solution of DAC in ultrapure water.[15]
-
Prepare Working Matrix Solution: Combine the 3-HPA stock solution and the DAC stock solution in a 9:1 volume ratio (e.g., 90 µL of 3-HPA and 10 µL of DAC).[6] This working solution should be prepared fresh daily.
-
Sample Preparation: Mix the oligonucleotide sample solution with the working matrix solution in a 1:1 volume ratio.
-
Spotting and Drying: Spot 0.5 - 1.0 µL of the mixture onto the MALDI target and allow it to air dry completely before analysis.[6]
Visualizations: Workflows and Logical Diagrams
MALDI-TOF Experimental Workflow
The following diagram illustrates the standard workflow for analyzing a sample using MALDI-TOF mass spectrometry.
References
- 1. scbt.com [scbt.com]
- 2. 22468-26-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Small Biomolecule Ionization and Fragmentation in Pseudomonas aeruginosa Using Common MALDI Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. mdpi.com [mdpi.com]
- 12. MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode — HTX Imaging [htximaging.com]
- 13. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
performance evaluation of 4-Hydroxypicolinic acid in different analytical techniques
A Comparative Performance Guide to 3-Hydroxypicolinic Acid in Analytical Techniques
A Note on 4-Hydroxypicolinic Acid: Initial searches for "this compound" (4-HPA) did not yield significant results regarding its use as a matrix in common analytical techniques, particularly in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). In contrast, "3-Hydroxypicolinic acid" (3-HPA) is a widely documented and extensively used matrix for such applications. It is highly probable that the intended subject of inquiry was 3-HPA. This guide will, therefore, focus on the performance evaluation of 3-Hydroxypicolinic acid.
For researchers, scientists, and drug development professionals employing analytical techniques such as MALDI-MS, the selection of an appropriate matrix is a critical determinant of analytical success and data quality. 3-Hydroxypicolinic acid (3-HPA) has established itself as a cornerstone matrix, especially for the analysis of nucleic acids. This guide provides an objective comparison of 3-HPA's performance against other common matrices, supported by experimental data and detailed protocols.
Core Applications of 3-Hydroxypicolinic Acid
3-Hydroxypicolinic acid is predominantly recognized for its exceptional performance in the analysis of oligonucleotides (both DNA and RNA) via MALDI-MS.[1] Its chemical properties facilitate a "soft" ionization process, which is crucial for analyzing large, fragile biomolecules by minimizing fragmentation and preserving their integrity.[2]
Performance Comparison with Alternative MALDI Matrices
The efficacy of a MALDI matrix is highly dependent on the analyte of interest. The following tables provide a comparative summary of 3-HPA's performance against other commonly used matrices for various classes of biomolecules.
Table 1: Oligonucleotide & Nucleic Acid Analysis
| Matrix | Performance with Oligonucleotides & Nucleic Acids | Key Advantages |
| 3-Hydroxypicolinic Acid (3-HPA) | Excellent | Minimizes fragmentation, provides clean spectra, especially with co-matrices.[3] |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Good | Effective for smaller oligonucleotides (up to 25 bases).[3] |
| 6-Aza-2-thiothymine (ATT) | Good | Useful for smaller oligonucleotides.[3] |
| 3,4-Diaminobenzophenone (DABP) | Very Good | Reported to offer better resolution and less fragmentation than 3-HPA in some cases.[3] |
| Picolinic Acid | Excellent | Can be superior to 3-HPA for oligonucleotides, effective for mixed-base oligonucleotides up to 190 bases. |
Table 2: Peptide Analysis (< 5 kDa)
| Matrix | Performance with Peptides | Key Advantages |
| 3-Hydroxypicolinic Acid (3-HPA) | Fair to Poor | Generally results in lower signal intensity and sequence coverage.[3] |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Excellent | High ionization efficiency, the preferred matrix for low-abundance peptides.[3] |
| 2,5-Dihydroxybenzoic acid (DHB) | Good | Produces less background noise in the low mass region, suitable for Post-Translational Modification (PTM) analysis.[3] |
Table 3: Protein Analysis (> 5 kDa)
| Matrix | Performance with Proteins | Key Advantages |
| 3-Hydroxypicolinic Acid (3-HPA) | Poor | Not recommended for high molecular weight proteins.[3] |
| Sinapinic Acid (SA) | Excellent | The standard and preferred matrix for high molecular weight proteins.[3] |
| 2,5-Dihydroxybenzoic acid (DHB) | Good | Can be utilized for a broad range of protein sizes.[3] |
Experimental Protocols
Reproducible and high-quality MALDI-MS results are contingent on meticulous sample and matrix preparation. Below are detailed protocols for the preparation of 3-HPA and common alternative matrices.
Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) Matrix Preparation for Oligonucleotides
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Prepare a 50:50 (v/v) solution of acetonitrile and ultrapure water.
-
Prepare a 1 mg/mL solution of diammonium citrate in ultrapure water. [4]
-
Dissolve 15 mg of 3-HPA in 1 mL of the 1 mg/mL DAC solution. [4]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved particles. [5]
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution. For optimal results, it is recommended to prepare this solution fresh daily.[6]
Protocol 2: α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Preparation for Peptides
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 0.1% TFA in water.
-
Prepare a saturated solution of CHCA in the solvent mixture. To do this, add an excess of CHCA to the solvent and vortex thoroughly. A small amount of undissolved matrix should remain.
-
Centrifuge the solution to pellet the undissolved CHCA.
-
Use the supernatant as the working matrix solution.
Protocol 3: Sinapinic Acid (SA) Matrix Preparation for Proteins
Materials:
-
Sinapinic acid (SA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 0.1% TFA in water.
-
Prepare a saturated solution of sinapinic acid in the solvent mixture.
-
Centrifuge to remove any undissolved solid.
-
The supernatant is ready to be used as the working matrix solution.
Protocol 4: Dried-Droplet Sample Spotting for MALDI-MS
This is a common and straightforward method for sample preparation on the MALDI target plate.
Procedure:
-
Mix the analyte solution and the appropriate matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube. For oligonucleotides, a typical concentration is 1-10 pmol/µL.[6]
-
Vortex the mixture gently.
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate. [5][6]
-
Allow the droplet to air-dry completely at room temperature. This allows for the co-crystallization of the analyte and the matrix.[5]
-
The plate is now ready for analysis in the mass spectrometer.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for 3-HPA Matrix Solution Preparation.
Caption: Dried-Droplet Sample Spotting Workflow for MALDI-MS.
Caption: Simplified Signaling Pathway of MALDI-MS.
References
4-Hydroxypicolinic Acid: A Comparative Guide to its Applications
For researchers, scientists, and professionals in drug development, understanding the practical applications and performance of chemical compounds is paramount. This guide provides a comparative overview of 4-Hydroxypicolinic acid (4-HPA), with a particular focus on its potential use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Chemical Identity:
-
Molecular Weight: 139.11 g/mol [1]
Application in MALDI Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique crucial for the analysis of biomolecules. The choice of matrix is critical as it absorbs the laser energy and facilitates the ionization of the analyte, minimizing fragmentation.
While specific performance data for 4-HPA as a MALDI matrix is scarce, its isomer, 3-HPA, is a well-established and widely used matrix, especially for the analysis of oligonucleotides.[4] Picolinic acid has also been shown to be a very effective matrix for oligonucleotides, proteins, and tRNA, with studies indicating its superiority over 3-hydroxypicolinic acid for oligonucleotides.[5]
Comparative Performance of MALDI Matrices for Oligonucleotide Analysis
The following table summarizes the qualitative performance of 3-HPA in comparison to other common MALDI matrices for oligonucleotide analysis. This data provides a benchmark against which 4-HPA could be evaluated.
| Matrix | Signal Intensity | Resolution | Salt Tolerance | Analyte Size Range | Common Analytes |
| 3-Hydroxypicolinic acid (3-HPA) | Good | Good | Moderate | Up to 150 bp | Oligonucleotides, DNA, RNA |
| Picolinic Acid | Excellent | Good | Good | Up to 190 bp | Oligonucleotides, Proteins, tRNA[5] |
| 2,5-Dihydroxybenzoic acid (DHB) | Good | Moderate | Low | < 30 kDa | Peptides, Proteins, Glycans |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Excellent | Excellent | Low | < 30 kDa | Peptides, Proteins |
| Sinapinic acid (SA) | Good | Good | Moderate | > 10 kDa | Proteins, Glycoproteins |
Experimental Protocol: MALDI-TOF MS of Oligonucleotides using a Picolinic Acid Matrix
This protocol is based on the established methods for oligonucleotide analysis using a picolinic acid matrix, which has shown superior performance to 3-HPA.[5] This can serve as a starting point for developing a protocol for 4-HPA.
Materials:
-
Picolinic Acid (Matrix)
-
Analyte (Oligonucleotide sample)
-
Solvent (e.g., 50:50 acetonitrile/water)
-
MALDI target plate
-
Micropipettes
-
Vortex mixer
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of picolinic acid in the chosen solvent. Vortex thoroughly to ensure complete dissolution.
-
Sample Preparation: Dissolve the oligonucleotide sample in the same solvent to a concentration of 1-10 pmol/µL.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This process results in the formation of crystals containing the analyte embedded within the matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mode (e.g., positive or negative ion, linear or reflectron).
-
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Hydroxypicolinic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized 4-Hydroxypicolinic acid, a valuable building block in medicinal chemistry. We will delve into detailed experimental protocols for the most common methods, present comparative data in structured tables, and visualize the analytical workflows.
Primary Analytical Techniques: A Head-to-Head Comparison
The two most powerful and widely accepted methods for determining the purity of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, offering high-resolution separation of the target compound from its impurities. When coupled with a UV detector, it provides a robust method for quantifying the relative amounts of each component in a sample.
Quantitative NMR (qNMR) , specifically ¹H qNMR, is an absolute quantification method. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.
The following table summarizes the key performance characteristics of these two techniques for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | Proportionality of NMR signal integral to the number of nuclei. |
| Quantification | Relative (Area percent) | Absolute (Mass fraction) |
| Primary Use | Detection and quantification of impurities, stability testing. | Absolute purity determination, certification of reference materials. |
| Selectivity | High; can separate structurally similar impurities. | High; based on unique chemical shifts of protons. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). |
| Sample Throughput | High; amenable to automation. | Moderate. |
| Reference Standard | Requires a well-characterized reference standard of the analyte for identity confirmation. | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone). |
| Information Provided | Retention time, peak area, UV spectrum (with DAD). | Chemical structure confirmation, absolute purity, identification of impurities with known spectra. |
Experimental Protocols
Below are detailed, representative protocols for the purity assessment of this compound using HPLC and qNMR. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed to separate this compound from potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Standard Solution (for peak identification): Prepare a solution of a known this compound reference standard at a similar concentration.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
4. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Peak Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
Quantitative ¹H NMR (qNMR) Method
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.
1. Instrumentation and Software:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
NMR data processing software.
2. Reagents and Materials:
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a known amount of a certified internal standard. Maleic acid is a suitable internal standard for D₂O, and dimethyl sulfone for DMSO-d₆.
-
Internal Standard: A certified reference material with a known purity (e.g., >99.5%).
-
High-precision analytical balance.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen NMR solvent.
-
Transfer the solution to a clean, dry NMR tube.
4. NMR Data Acquisition:
| Parameter | Setting |
| Pulse Program | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis). |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest. |
| Acquisition Time | Typically 3-4 seconds. |
5. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizing the Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for purity assessment.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Workflow for qNMR Purity Assessment of this compound.
Potential Impurities in Synthesized this compound
The impurity profile of synthesized this compound will largely depend on the synthetic route employed. Common synthetic pathways can introduce specific impurities that need to be monitored.
Caption: Logical Relationship of Impurity Sources in Synthesis.
By employing the robust analytical methods detailed in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development activities. The choice between HPLC and qNMR will depend on the specific requirements of the analysis, with HPLC being ideal for routine purity checks and impurity profiling, and qNMR serving as the gold standard for absolute purity determination.
Unveiling the Anticancer Potential of 4-Hydroxypicolinic Acid Derivatives: A Comparative Guide
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, researchers and drug development professionals are increasingly turning their attention to heterocyclic compounds. Among these, derivatives of 4-hydroxypicolinic acid are emerging as a promising class of molecules with potent biological activity. This guide provides a comprehensive comparison of the biological efficacy of a series of N-methyl-4-phenoxypicolinamide derivatives, which are derived from this compound, highlighting their cytotoxic effects against various cancer cell lines and elucidating the experimental methodologies used for their evaluation.
Comparative Biological Efficacy: Cytotoxicity Against Cancer Cell Lines
A recent study focused on the synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives has provided valuable quantitative data on their anticancer potential. The in vitro cytotoxic activity of these compounds was assessed against three human cancer cell lines: A549 (non-small cell lung cancer), H460 (non-small cell lung cancer), and HT-29 (colorectal cancer). The results, summarized in the table below, demonstrate that several of these derivatives exhibit significant antiproliferative activity, with some compounds showing greater potency than the established anticancer drug, Sorafenib.
| Compound ID | Modification | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 8a | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino | >50 | >50 | 45.3 |
| 8b | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylamino | 45.6 | 20.1 | 15.6 |
| 8c | 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylamino | 10.5 | 5.3 | 8.9 |
| 8d | 5-(p-tolyl)-1,3,4-thiadiazol-2-ylamino | 8.9 | 4.1 | 7.2 |
| 8e | 5-(m-tolyl)-1,3,4-thiadiazol-2-ylamino | 3.6 | 1.7 | 3.0 |
| 8f | 5-(o-tolyl)-1,3,4-thiadiazol-2-ylamino | 15.3 | 8.2 | 11.4 |
| 8g | 5-phenyl-1,3,4-thiadiazol-2-ylamino | 22.4 | 12.5 | 18.7 |
| 8h | 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamino | 30.1 | 15.8 | 21.3 |
| 8i | 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-ylamino | 41.2 | 25.6 | 33.1 |
| 8j | 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-ylamino | 18.7 | 9.8 | 14.5 |
| 8k | 5-(naphthalen-2-yl)-1,3,4-thiadiazol-2-ylamino | 12.1 | 6.5 | 9.8 |
| 10a | 4-(4-chlorophenyl)thiazol-2-ylamino | 25.8 | 13.2 | 19.5 |
| 10b | 4-(4-methoxyphenyl)thiazol-2-ylamino | 33.4 | 18.9 | 26.7 |
| 10c | 4-(p-tolyl)thiazol-2-ylamino | 21.7 | 11.3 | 16.8 |
| 10d | 4-phenylthiazol-2-ylamino | 28.9 | 15.1 | 22.3 |
| 10e | 4-(4-fluorophenyl)thiazol-2-ylamino | 19.5 | 10.1 | 14.9 |
| Sorafenib | Reference Drug | 5.8 | 4.2 | 6.5 |
Data extracted from a study on N-methyl-4-phenoxypicolinamide derivatives.[1]
Among the synthesized compounds, derivative 8e , featuring a 5-(m-tolyl)-1,3,4-thiadiazol-2-ylamino moiety, demonstrated the most potent cytotoxic activity across all three cell lines, with IC₅₀ values of 3.6 µM, 1.7 µM, and 3.0 µM for A549, H460, and HT-29 cells, respectively.[1] Notably, its efficacy against H460 and HT-29 cell lines surpassed that of the reference drug Sorafenib.[1]
Experimental Protocols
Synthesis of N-Methyl-4-phenoxypicolinamide Derivatives
The synthesis of the target N-methyl-4-phenoxypicolinamide derivatives was achieved through a multi-step process. The general synthetic route is outlined below.[1]
General synthetic workflow for N-methyl-4-phenoxypicolinamide derivatives.
Step 1: Synthesis of 4-chloro-N-methylpicolinamide (Intermediate 2) 4-chloropicolinoyl chloride (1) is reacted with methylamine to yield 4-chloro-N-methylpicolinamide (2).
Step 2: Synthesis of N-methyl-4-phenoxypicolinamide intermediate (Intermediate 4) Intermediate 2 is then reacted with a substituted phenol (3) to afford the corresponding N-methyl-4-phenoxypicolinamide intermediate (4).
Step 3: Synthesis of Hydrazide Intermediate (Intermediate 6) The ester group of intermediate 4 is converted to a hydrazide (6) by treatment with hydrazine hydrate.
Step 4: Synthesis of Thiosemicarbazide and Final Compounds (8a-k) The hydrazide intermediate (6) is reacted with various substituted aryl isothiocyanates to form thiosemicarbazide intermediates (7), which are then cyclized to yield the final N-methyl-4-phenoxypicolinamide derivatives bearing a thiadiazole ring (8a-k). A similar strategy is employed for the synthesis of thiazole-containing derivatives (10a-e).
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Cell Culture: Human cancer cell lines (A549, H460, and HT-29) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 492 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Potential Mechanism of Action: Targeting Signaling Pathways in Cancer
While the precise mechanism of action for these novel N-methyl-4-phenoxypicolinamide derivatives is still under investigation, picolinamide and its derivatives have been reported to interfere with key signaling pathways implicated in cancer progression. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell proliferation, survival, and metastasis.
Potential inhibition of the EGFR signaling pathway by picolinamide derivatives.
Picolinic acid derivatives have been shown to exhibit antitumor effects, and molecular docking studies suggest they can bind to the kinase domain of EGFR. By inhibiting EGFR, these compounds can potentially block downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are frequently hyperactivated in cancer, ultimately leading to a reduction in cell proliferation and survival.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The N-methyl-4-phenoxypicolinamide derivatives discussed in this guide demonstrate significant cytotoxic activity against multiple cancer cell lines, with some compounds exhibiting superior potency to the established drug Sorafenib. Further investigation into the precise mechanism of action and in vivo efficacy of these promising compounds is warranted to fully realize their therapeutic potential in the fight against cancer.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxypicolinic Acid: A Step-by-Step Guide
Ensuring the safe and compliant disposal of 4-Hydroxypicolinic acid is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that requires professional handling. Under no circumstances should this chemical be disposed of in regular trash or flushed down the drain.[3]
-
Waste Identification and Segregation:
-
Container Management:
-
Spill Management:
-
Engage a Licensed Waste Disposal Service:
-
Compliance with Regulations:
Prohibited Disposal Methods
To underscore the importance of proper disposal, the following methods are strictly prohibited and can pose significant safety and environmental hazards.
| Prohibited Action | Rationale |
| Do NOT dispose of in regular trash. | Prevents the release of the chemical into the municipal waste stream, where it can harm sanitation workers and the environment. |
| Do NOT dispose of down the drain. | Avoids contamination of water systems, as it may not be effectively treated by standard wastewater treatment processes.[2][3] |
| Do NOT mix with other waste. | Prevents potentially hazardous chemical reactions and ensures proper handling by waste disposal professionals.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Hydroxypicolinic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of 4-Hydroxypicolinic acid (CAS 22468-26-4), ensuring operational integrity and personnel safety.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.
GHS Hazard Statements: H315, H319, H335[1]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure safety.
| Protection Type | Equipment Specification | Standard Reference |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | NIOSH (US) or EN 166 (EU)[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). A lab coat or overalls should be worn. | EN 374 (Europe), US F739[3] |
| Respiratory Protection | For nuisance exposures or when dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges. | NIOSH (US) or CEN (EU)[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Generation and Segregation:
-
Solid Waste: Unused or contaminated this compound.
-
Contaminated Materials: Used PPE (gloves, lab coats), weighing papers, and any other materials that have come into direct contact with the chemical.
Disposal Procedure:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Dispose of the contents and the container at an approved waste disposal plant.[4]
-
Do not allow the product to enter drains.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
